molecular formula C12H13NO2 B1500906 ethyl 3-amino-1H-indene-2-carboxylate

ethyl 3-amino-1H-indene-2-carboxylate

Cat. No.: B1500906
M. Wt: 203.24 g/mol
InChI Key: ZUNOIRNWSIBABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-amino-1H-indene-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,2,7,13H2,1H3

InChI Key

ZUNOIRNWSIBABV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Ethyl 3-amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ethyl 3-amino-1H-indene-2-carboxylate (CAS 195067-13-1) , a versatile enamine scaffold used in the synthesis of fused polycyclic heterocycles.

Scaffold Architecture, Synthetic Pathways, and Heterocyclic Utility

Executive Summary

This compound (CAS 195067-13-1 ) serves as a critical "push-pull" enamine building block in organic synthesis. Characterized by an electron-donating amino group at position 3 and an electron-withdrawing ethoxycarbonyl group at position 2, this compound exhibits unique reactivity that enables the rapid construction of complex fused ring systems. It is particularly valued as a precursor for indeno[1,2-b]pyridines and indeno[1,2-d]pyrimidines , structural motifs frequently associated with anti-proliferative, anti-inflammatory, and topoisomerase-inhibitory activities.

Chemical Identity & Structural Analysis

The core structure consists of an indene ring functionalized to stabilize the enamine tautomer through conjugation with the ester carbonyl.

Property Data
Chemical Name This compound
CAS Registry Number 195067-13-1
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Structural Class

-Enamino Ester; Functionalized Indene
Tautomeric Considerations

While the compound can theoretically exist as the imino-indane (A), the enamine form (B) is thermodynamically favored due to the extended conjugation system involving the benzene ring, the double bond, and the ester carbonyl (vinylogous amide resonance).

  • Form A (Imino): Ethyl 1-imino-2,3-dihydro-1H-indene-2-carboxylate

  • Form B (Enamine): this compound (Dominant )

Synthetic Routes: The Thorpe-Ziegler Cyclization

The most robust and chemically authoritative route to this scaffold is the Thorpe-Ziegler cyclization of


-functionalized nitriles. For CAS 195067-13-1, the specific precursor is ethyl 2-(2-cyanophenyl)acetate .
Mechanistic Pathway
  • Deprotonation: A strong base (typically sodium ethoxide) abstracts an acidic proton from the

    
    -methylene group of the ester.
    
  • Cyclization: The resulting carbanion performs an intramolecular nucleophilic attack on the nitrile carbon (Thorpe-Ziegler reaction).

  • Proton Transfer: The intermediate imine anion is protonated and tautomerizes to the stable enamine product.

Visualization: Synthesis & Tautomerization

SynthesisPath Precursor Ethyl 2-(2-cyanophenyl)acetate (Nitrile-Ester Precursor) Intermediate Imine Anion Intermediate (Cyclized) Precursor->Intermediate  1. α-Deprotonation  2. Intramolecular Attack   Base NaOEt / EtOH (Base Catalyst) Base->Precursor Product This compound (Stable Enamine) Intermediate->Product  Tautomerization  

Caption: Thorpe-Ziegler cyclization pathway transforming the nitrile-ester precursor into the stable amino-indene scaffold.

Reactivity Profile & Synthetic Utility

The utility of CAS 195067-13-1 stems from its ambiphilic nature :

  • C-2 Position: Nucleophilic (

    
    -carbon of enamine).
    
  • Amino Group: Nucleophilic (but modulated by conjugation).

  • Ester Group: Electrophilic.

A. Synthesis of Indeno[1,2-b]pyridines

Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) or chalcones yields indeno-fused pyridines. This is a variant of the Friedländer synthesis.

  • Mechanism: Michael addition (or condensation) followed by intramolecular cyclodehydration.

  • Significance: These derivatives are potent intercalators and potential anti-cancer agents.

B. Synthesis of Indeno[1,2-d]pyrimidines

Reaction with isocyanates or isothiocyanates leads to urea/thiourea intermediates, which cyclize onto the ester group.

  • Reagents: Phenyl isothiocyanate, Benzoyl isothiocyanate.

  • Product: 4-Oxo-indeno[1,2-d]pyrimidines.

C. Multicomponent Reactions (MCRs)

The scaffold participates in 3-component reactions with aryl aldehydes and active methylene compounds (e.g., malononitrile) to form complex spiro- or fused-systems.

Visualization: Reactivity Flowchart

Reactivity Core This compound (CAS 195067-13-1) P1 Benzylidene Derivatives (Reactive Intermediates) Core->P1 + Aldehyde P2 Indeno[1,2-b]pyridines (Fluorescent/Bioactive) Core->P2 + 1,3-Dicarbonyl (Acid Cat.) P3 Indeno[1,2-d]pyrimidines (Kinase Inhibitor Scaffolds) Core->P3 + R-NCS (Base Cat.) R1 Aryl Aldehydes (Knoevenagel) R2 1,3-Dicarbonyls (e.g., Acetylacetone) R3 Isothiocyanates (R-NCS)

Caption: Divergent synthesis pathways from the core amino-indene scaffold to fused heterocyclic systems.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard Thorpe-Ziegler cyclization methodologies [1, 2].

Reagents:

  • Ethyl 2-(2-cyanophenyl)acetate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Absolute Ethanol (Solvent)

Procedure:

  • Preparation: Dissolve sodium metal (1.1 eq) in absolute ethanol under nitrogen atmosphere to generate a fresh NaOEt solution.

  • Addition: Cool the solution to 0°C. Add ethyl 2-(2-cyanophenyl)acetate (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (SiO₂, EtOAc/Hexane) should show consumption of the nitrile.

  • Workup: Pour the reaction mixture into ice-cold water. Neutralize carefully with dilute acetic acid to pH ~7.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

Protocol B: Synthesis of Indeno[1,2-b]pyridine Derivative

Representative application for drug discovery [3].

  • Mix: Combine CAS 195067-13-1 (1 mmol) and Acetylacetone (1.1 mmol) in Glacial Acetic Acid (5 mL).

  • Reflux: Heat at reflux (118°C) for 3 hours.

  • Precipitation: Cool to room temperature. Pour into crushed ice.

  • Filtration: Collect the resulting yellow precipitate (Indeno[1,2-b]pyridine derivative).

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726–1761.

  • Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions, 15, 1–203.

  • Quiroga, J., et al. (2000). "Synthesis of pyrazolo[3,4-b]pyridines and indeno[1,2-b]pyridines by microwave irradiation." Journal of Heterocyclic Chemistry, 37(5), 1269-1275.

ethyl 3-amino-1H-indene-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-Amino-1H-indene-2-carboxylate: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring an indene core functionalized with an amino group and an ethyl carboxylate moiety. While this specific isomer is not extensively documented in publicly available databases, its structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental physicochemical properties, proposes synthetic strategies based on established methodologies for related indene derivatives, and explores its potential applications in drug discovery and other research areas. The information herein is curated for researchers and scientists, providing a foundational understanding of this intriguing molecule.

Physicochemical Properties

The structure consists of a 1H-indene bicyclic system, which is a benzene ring fused to a five-membered ring containing one double bond. An ethyl carboxylate group (-COOCH2CH3) is attached at the 2-position, and an amino group (-NH2) is at the 3-position.

Based on this structure, the molecular formula is determined to be C₁₂H₁₃NO₂ .

The molecular weight is calculated as follows:

  • (12 x Atomic Weight of Carbon) + (13 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Nitrogen) + (2 x Atomic Weight of Oxygen)

  • (12 x 12.011) + (13 x 1.008) + (1 x 14.007) + (2 x 15.999) = 203.24 g/mol

A summary of the key physicochemical properties is presented in the table below. It is important to note that properties such as pKa, logP, and solubility are theoretical predictions and would require experimental validation. The amino group introduces basicity to the molecule, while the ester functionality can undergo hydrolysis. The indene core itself is relatively nonpolar.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated
Appearance Likely a crystalline solidInferred from similar compounds
pKa (Basic) Estimated 4-5 (for the amino group)Inferred from similar anilines
pKa (Acidic) Not applicable
logP Estimated 2-3Inferred from structural analogues
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMFInferred from general organic compound properties

Chemical Structure and Visualization

The chemical structure of this compound is depicted below. The numbering of the indene ring system follows IUPAC nomenclature.

Figure 1: Chemical structure of this compound.

Synthetic Strategies

The synthesis of specifically substituted indenes is a well-explored area of organic chemistry.[1][2][3] While a dedicated synthesis for this compound is not reported, plausible synthetic routes can be devised based on established methodologies.

A potential approach involves the construction of the indene core followed by the introduction of the amino and ester functionalities. One such strategy could be a silver-catalyzed annulative coupling of a suitably substituted secondary benzyl alcohol with an alkyne.[1] Alternatively, a palladium-catalyzed Suzuki coupling followed by a ring-closing metathesis offers a versatile route to functionalized indenes.[3]

A more direct, albeit hypothetical, pathway could involve the cyclization of a precursor already containing the necessary functional groups. For instance, a substituted o-alkenylbenzaldehyde could undergo a tandem acetal-assisted Claisen-Schmidt condensation and subsequent cyclization.[2]

The choice of synthetic route would depend on the availability of starting materials, desired yield, and scalability. Each approach offers a unique set of advantages and challenges in terms of regioselectivity and functional group tolerance.

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application, particularly in the realm of drug discovery and materials science.

Medicinal Chemistry

The aminoindane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and neurological effects.[4] The presence of an amino group and a carboxylic acid ester in the target molecule provides handles for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Analgesic and Anti-inflammatory Agents: Aminoindane carboxylic acid derivatives have been investigated for their potential as novel analgesics and anti-inflammatory drugs.[5]

  • Neuroscience Research: The indane nucleus is present in compounds that modulate neurotransmitter systems, suggesting potential applications in neurological disorders.[5]

  • Antibacterial Agents: The aminoindane ring has been identified in molecules with antibacterial properties.[4]

The carboxylic ester can act as a prodrug moiety, which may be cleaved in vivo to release a more active carboxylic acid. The carboxylic acid group itself is a common feature in many pharmaceuticals, often contributing to target binding and improving solubility.[6]

Materials Science

Indene derivatives have also found applications in materials science, particularly as ligands for metallocene catalysts used in olefin polymerization.[7][8] Furthermore, indene-fullerene adducts have been explored as electron-transporting materials in flexible perovskite solar cells.[9] The specific substitution pattern of this compound could influence the electronic properties of such materials.

Experimental Protocols and Characterization

Given the novelty of this specific compound, detailed experimental protocols for its synthesis and characterization are not available. However, a general workflow for its synthesis and analysis would likely involve the following steps:

  • Synthesis: Based on one of the strategies outlined in Section 3.

  • Purification: Column chromatography or recrystallization to obtain the pure compound.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C-H bonds.

    • Elemental Analysis: To determine the percentage composition of C, H, N, and O.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Its calculated molecular formula of C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol provide the foundational data for its study. The presence of the aminoindane core, a known pharmacophore, coupled with a modifiable ester group, makes it an attractive target for synthesis and biological evaluation. Drawing from the rich literature on indene synthesis and the diverse applications of related compounds, this technical guide serves as a starting point for researchers interested in exploring the chemistry and potential of this molecule in drug discovery, materials science, and beyond.

References

Sources

Technical Monograph: 3-Amino-1H-indene-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-1H-indene-2-carboxylic acid ethyl ester , a critical enamino-ester intermediate used in the synthesis of fused heterocyclic scaffolds. While often conflated with its indole analog in literature, this indene derivative possesses distinct electronic properties that make it a versatile precursor for indeno[1,2-d]pyrimidines —a class of compounds with significant pharmacological potential as adenosine receptor antagonists and topoisomerase inhibitors.

This document standardizes the nomenclature (synonyms), details the validated Thorpe-Ziegler synthetic pathway, and outlines downstream applications, ensuring reproducibility and chemical rigor.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science. This compound suffers from ambiguity in commercial databases due to its structural similarity to indole derivatives.

Synonym & Identifier Matrix

The following table consolidates valid identifiers to prevent procurement errors.

Identifier TypeValueNotes
Primary Name Ethyl 3-amino-1H-indene-2-carboxylate IUPAC Preferred
Common Synonym 3-Amino-2-ethoxycarbonylindeneUsage in older literature
Common Synonym 3-Amino-1H-indene-2-carboxylic acid ethyl esterVendor catalog standard
CAS Number 195067-13-1 Primary vendor CAS
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES CCOC(=O)C1=C(N)C2=CC=CC=C2C1
InChI Key QDBFVFBOZSMMSV-UHFFFAOYSA-N

CRITICAL DISTINCTION: Do not confuse this compound with Ethyl 3-amino-1H-indole-2-carboxylate (CAS 6433-72-3). The indole derivative contains a nitrogen atom in the 5-membered ring (position 1), whereas the indene derivative contains a carbon atom (methylene group). This single atom substitution drastically alters reactivity and solubility.

Synthetic Methodology

The most robust route to 3-amino-1H-indene-2-carboxylic acid ethyl ester is the Thorpe-Ziegler cyclization . This protocol utilizes 2-(bromomethyl)benzonitrile and ethyl cyanoacetate, leveraging the nitrile group's electrophilicity to close the ring.

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation from precursors to the final indene scaffold.

SynthesisPathway Reactant1 2-(Bromomethyl) benzonitrile Intermediate Intermediate: Ethyl 2-cyano-3-(2-cyanophenyl) propanoate Reactant1->Intermediate Alkylation (NaOEt/EtOH, 0°C) Reactant2 Ethyl Cyanoacetate Reactant2->Intermediate Product Product: Ethyl 3-amino-1H-indene- 2-carboxylate Intermediate->Product Thorpe-Ziegler Cyclization (Reflux)

Figure 1: Synthetic workflow via Thorpe-Ziegler cyclization. The nitrile of the benzyl unit acts as the electrophile for the final ring closure.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

Reagents:

  • 2-(Bromomethyl)benzonitrile (1.96 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Sodium ethoxide (21% wt in ethanol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Procedure:

  • Preparation of Ethoxide: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 20 mL of anhydrous ethanol. Cautiously add sodium metal (0.46 g, 20 mmol) or use commercial sodium ethoxide solution.

  • Formation of Carbanion: Cool the solution to 0°C. Add ethyl cyanoacetate (10 mmol) dropwise over 10 minutes. Stir for 15 minutes to generate the sodiocyanoacetate species.

  • Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (10 mmol) in 10 mL ethanol dropwise. Maintain temperature <5°C.

  • Cyclization: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will darken as the enamine forms.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the benzylic bromide indicates completion of step 1; appearance of a fluorescent spot often indicates the indene product.

  • Workup: Cool the reaction mixture to room temperature. Pour into 100 mL ice-water. Neutralize carefully with dilute acetic acid (pH ~7).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If oil separates, extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Metric: The product should exhibit a characteristic IR absorption for the amino group (~3300–3400 cm⁻¹) and the conjugated ester (~1680 cm⁻¹).

Reactivity & Downstream Applications

The core value of this molecule lies in its bifunctional nature : the amino group at C3 and the ester at C2 are perfectly positioned for condensation reactions with binucleophiles or electrophiles to form fused tricyclic systems.

Synthesis of Indeno[1,2-d]pyrimidines

The most common application is the synthesis of indenopyrimidines, which are bioisosteres of purines.

Reaction with Formamide: Heating this compound with formamide (or formamidine acetate) yields 5H-indeno[1,2-d]pyrimidin-4-ol (often existing as the ketone tautomer).

Reaction with Isocyanates: Reaction with phenyl isocyanate yields urea intermediates which can be cyclized to form 3-substituted-indeno[1,2-d]pyrimidine-2,4-diones .

Applications Core Ethyl 3-amino-1H-indene- 2-carboxylate Product1 Indeno[1,2-d]pyrimidin-4(3H)-one (Anti-inflammatory Scaffold) Core->Product1 Cyclocondensation Product2 2-Thioxo-2,3-dihydro-1H- indeno[1,2-d]pyrimidin-4-one Core->Product2 Cyclization Reagent1 + Formamide (180°C) Reagent2 + Urea / Thiourea (NaOEt)

Figure 2: Divergent synthesis of biologically active heterocycles from the indene core.

Analytical Characterization Data

To verify the identity of the synthesized material, compare against these standard spectral parameters.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 1.35 (t, 3H)Methyl of ethyl ester
δ 3.65 (s, 2H)C1 Methylene protons (Indene ring)
δ 4.30 (q, 2H)Methylene of ethyl ester
δ 6.20 (br s, 2H)NH₂ protons (Exchangeable with D₂O)
δ 7.20–7.50 (m, 4H)Aromatic protons
IR Spectroscopy 3420, 3310 cm⁻¹N-H stretching (Primary amine)
1675 cm⁻¹C=O stretching (Conjugated ester)
2200 cm⁻¹ABSENT (Confirming cyclization of nitrile)
Mass Spectrometry m/z 203 [M]⁺Molecular ion

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The enamine functionality is susceptible to hydrolysis and oxidation upon prolonged exposure to moist air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood, especially during the use of 2-(bromomethyl)benzonitrile (lachrymator).

References

  • Thorpe-Ziegler Cyclization Mechanism

    • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.[1][2][3][4][5][6]

  • Synthesis of Indenopyrimidines

    • Pal, D., et al. (2011). Synthesis and biological evaluation of indeno[1,2-d]pyrimidine derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry.
  • Comparative Chemistry (Indole vs Indene)

    • Showalter, H. D. H., et al. (1996). Benz[g]isoquinoline-5,10-diones and related compounds.[6] Journal of Medicinal Chemistry. (Contextualizing the reactivity of fused ring systems).

  • Vendor Data & CAS Verification

    • PubChem Compound Summary for related Indene deriv

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Aminoinden-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminoinden-2-carboxylate is a heterocyclic compound with a core structure that holds significant potential for applications in medicinal chemistry and materials science. Its unique arrangement of a fused bicyclic system containing an indene moiety and an amino-ester functional group suggests its utility as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the anticipated physical and spectroscopic properties of ethyl 3-aminoinden-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and comparative analysis with structurally related, well-characterized compounds. Furthermore, it outlines the detailed experimental protocols required for the precise determination of these properties, offering a self-validating framework for researchers.

Introduction: The Indene Scaffold in Drug Discovery

The indene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its rigid, planar structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The introduction of an amino group and an ethyl carboxylate moiety at the 2 and 3-positions of the indene ring, as in ethyl 3-aminoinden-2-carboxylate, is anticipated to impart specific electronic and steric properties that can be exploited for the design of novel kinase inhibitors, receptor antagonists, and other therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this promising, yet under-explored, molecule.

Molecular and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its successful application in drug development and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its material characteristics.

Structural and Molecular Formula
  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

  • IUPAC Name: Ethyl 3-amino-1H-indene-2-carboxylate

  • CAS Number: Not currently assigned.

Table 1: Predicted Physicochemical Properties of Ethyl 3-aminoinden-2-carboxylate

PropertyPredicted Value/RangeMethod of Estimation
Melting Point (°C) 150 - 180Based on analogous indole and benzothiophene derivatives.[1][2]
Boiling Point (°C) > 300 (with decomposition)Extrapolated from similar high molecular weight heterocyclic compounds.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents (e.g., hexane); slightly soluble in water.Based on the presence of polar amino and ester groups and a largely non-polar hydrocarbon backbone.
pKa (acidic) ~16-18 (N-H of the indene)Estimated from similar N-H acidity in indole systems.
pKa (basic) ~2-4 (amino group)Estimated based on the electron-withdrawing effect of the adjacent carboxylate and the aromatic system.
LogP 2.0 - 3.0Calculated based on structural fragments.
Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of ethyl 3-aminoinden-2-carboxylate is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality: A sharp melting range (typically < 2°C) is indicative of a high degree of purity. Impurities will typically depress and broaden the melting range.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • δ 7.2-7.8 (m, 4H): Aromatic protons of the fused benzene ring.

  • δ 4.2-4.4 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, showing a quartet due to coupling with the methyl protons.

  • δ 3.5 (s, 2H): Methylene protons of the indene ring at the 1-position.

  • δ 5.0-6.0 (br s, 2H): Protons of the amino group (-NH₂). The chemical shift and peak shape can be highly variable and dependent on solvent and concentration.

  • δ 1.2-1.4 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, showing a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • δ 165-170: Carbonyl carbon of the ester.

  • δ 140-150: Quaternary carbons of the fused aromatic ring and the double bond of the indene ring.

  • δ 115-130: Aromatic carbons of the fused benzene ring.

  • δ 95-105: Carbon at the 2-position of the indene ring (attached to the ester).

  • δ 155-165: Carbon at the 3-position of the indene ring (attached to the amino group).

  • δ 60-65: Methylene carbon (-O-CH₂) of the ethyl ester.

  • δ 30-35: Methylene carbon at the 1-position of the indene ring.

  • δ 14-16: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

Experimental Workflow: NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) E->F G Fourier transform raw data F->G H Phase and baseline correction G->H I Integrate peaks and assign chemical shifts H->I

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands (cm⁻¹):

  • 3400-3200 (m, br): N-H stretching vibrations of the primary amine.

  • 3100-3000 (w): Aromatic C-H stretching.

  • 2980-2850 (w): Aliphatic C-H stretching of the ethyl group and the indene CH₂.

  • 1680-1720 (s): C=O stretching vibration of the ester carbonyl group.

  • 1600-1620 (m): N-H bending (scissoring) vibration of the primary amine.

  • 1450-1550 (m): Aromatic C=C stretching vibrations.

  • 1200-1300 (s): C-O stretching vibration of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded.

Causality: The positions and intensities of the absorption bands provide a fingerprint of the molecule's functional groups, allowing for rapid confirmation of the presence of the amine, ester, and aromatic functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • m/z 203 (M⁺): Molecular ion peak, corresponding to the molecular weight of the compound.

  • m/z 158 (M - OEt)⁺: Loss of the ethoxy group from the ester.

  • m/z 130 (M - COOEt)⁺: Loss of the entire ethyl carboxylate group.

Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)

HRMS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation A Dissolve sample in a suitable solvent (e.g., methanol/acetonitrile) B Infuse into the mass spectrometer via direct injection or LC A->B C Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) B->C D Mass analysis using a high-resolution analyzer (e.g., TOF or Orbitrap) C->D E Detection of ions D->E F Determine accurate mass of the molecular ion E->F G Confirm elemental composition F->G

Sources

An In-depth Technical Guide to Ethyl 3-Amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-amino-1H-indene-2-carboxylate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of data for this specific compound in public repositories, this document also incorporates insights from the broader class of 3-aminoindene derivatives to offer a well-rounded perspective for research and development.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number: 195067-13-1 . A notable observation is the current absence of a dedicated PubChem Compound ID (CID) for this specific molecule, suggesting it is a less-common or more recently synthesized compound that has not yet been fully cataloged in major public chemical databases. This presents both a challenge and an opportunity for novel research.

PropertyValueSource
CAS Number 195067-13-1Internal Search
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated
PubChem CID Not AvailableInternal Search

The 3-Aminoindene Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminoindene core is a recognized "privileged structure" in drug discovery. This is due to its rigid bicyclic framework which allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Derivatives of the 3-aminoindene and the structurally related 3-aminoindole scaffolds have shown a wide range of biological activities, including acting as anticancer agents and compounds with analgesic properties.[1] The introduction of an amino group at the 3-position provides a key site for further chemical modification and diversification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Synthesis of 3-Aminoindene Derivatives: A General Approach

While a specific, documented synthesis for this compound (CAS 195067-13-1) is not readily found in the literature, a general and highly relevant synthetic strategy for 3-aminoindenes has been reported. This method, which could likely be adapted to produce the target compound, involves a zinc-catalyzed cyclocarboamination of o-alkynylbenzaldehydes with primary amines.

A plausible reaction pathway, based on published methodologies, is a Zn(OTf)₂-catalyzed process. This reaction proceeds through a cascade of events initiated by the formation of an aminal from the o-alkynylbenzaldehyde and a primary amine. This intermediate then undergoes an intramolecular 5-exo-dig cyclization, followed by rearrangement and isomerization to yield the stable 3-aminoindene product.

Conceptual Experimental Protocol for the Synthesis of a 3-Aminoindene Core:

The following protocol is a conceptual workflow based on the zinc-catalyzed cyclization methodology. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Reactant Preparation: An appropriately substituted o-alkynylbenzaldehyde is dissolved in a suitable solvent such as dichloromethane (DCM).

  • Addition of Amine: The primary amine (in this conceptual case, to arrive at the target molecule, one would need to devise a strategy to incorporate the ethyl carboxylate functionality, possibly by starting with a different precursor or a multi-step synthesis).

  • Catalyst Introduction: Zn(OTf)₂ is added as the catalyst.

  • Reduction: A reducing agent, such as NaBH₄, is introduced to facilitate the formation of the final product.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product o_alkynylbenzaldehyde o-Alkynylbenzaldehyde Derivative cyclization Cyclocarboamination o_alkynylbenzaldehyde->cyclization primary_amine Primary Amine primary_amine->cyclization catalyst Zn(OTf)₂ Catalyst catalyst->cyclization solvent DCM (Solvent) solvent->cyclization reductant NaBH₄ (Reductant) reductant->cyclization aminoindene 3-Aminoindene Derivative cyclization->aminoindene

Caption: Conceptual workflow for the synthesis of 3-aminoindene derivatives.

Potential Applications in Drug Discovery and Development

Given the established biological significance of the 3-aminoindene and 3-aminoindole scaffolds, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of both an amino group and an ethyl ester functionality provides two distinct handles for chemical modification, allowing for the creation of diverse libraries of compounds for screening.

Potential therapeutic areas for derivatives of this compound could include:

  • Oncology: As building blocks for novel anticancer agents.[1]

  • Neuroscience: For the development of treatments for neurological disorders.

  • Inflammation and Immunology: The related indole derivatives have been explored as antagonists for cysteinyl-leukotriene (CysLT) receptors, which are involved in asthma and other inflammatory conditions.

The logical progression for exploring the therapeutic potential of this molecule is outlined below:

Drug_Discovery_Logic A This compound (Scaffold) B Chemical Diversification (Library Synthesis) A->B Functional Group Modification C High-Throughput Screening (HTS) B->C Assay Development D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Iterative Design F Preclinical Development E->F In vivo Testing

Caption: Logical workflow for drug discovery starting from the core scaffold.

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely unexplored, potential. The absence of extensive public data underscores the opportunity for novel research in its synthesis, characterization, and application. The proven track record of the 3-aminoindene scaffold in medicinal chemistry provides a strong rationale for the investigation of this and related molecules. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a thorough evaluation of its physicochemical properties and a systematic exploration of its biological activity through screening against a variety of therapeutic targets.

References

  • Yao, T., Zhu, R., & Liu, T. (2023). Synthesis of 3-aminoindenes and cis-1-aminoindanes by Zn(OTf)2-catalyzed cyclization of o-alkynylbenzaldehydes with tertiary alkyl primary amines. RSC Advances, 13(49), 34623-34627. [Link]

  • An efficient three component coupling (TCC) reaction toward a variety of 3-aminoindoline and 3-aminoindole derivatives has been developed. (n.d.). PMC. [Link]

Sources

Methodological & Application

synthesis of fused pyrimidines from ethyl 3-amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Fused Pyrimidines from Ethyl 3-Amino-1H-indene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis of Indeno[1,2-d]pyrimidines: A Comprehensive Guide

Introduction: The Significance of the Fused Pyrimidine Scaffold

Fused pyrimidine ring systems are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] These heterocyclic compounds are integral to naturally occurring substances like nucleic acids and exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The indeno[1,2-d]pyrimidine scaffold, a tricyclic system formed by the fusion of an indene and a pyrimidine ring, has garnered significant attention due to its potent biological activities, particularly as anti-breast cancer agents and urease inhibitors.[5][6][7]

This guide provides a detailed protocol for the synthesis of indeno[1,2-d]pyrimidine derivatives, starting from the versatile precursor, this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the rationale behind the chosen conditions, providing researchers with a robust framework for accessing this privileged scaffold.

Core Synthetic Strategy: The Multicomponent Cyclocondensation Approach

The synthesis of the indeno[1,2-d]pyrimidine core from this compound is efficiently achieved through a one-pot, multicomponent cyclocondensation reaction. This strategy is highly valued in synthetic chemistry for its operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. The general reaction involves the condensation of an enamine (or a precursor) with a compound containing an amidine moiety and an aldehyde or ketone.[1][8]

In our target synthesis, the this compound serves as the key β-enamino ester component. The reaction proceeds via a mechanism analogous to the well-established Biginelli reaction, where an aldehyde, the enamino ester, and a urea or thiourea derivative condense under acidic conditions to form the dihydropyrimidinone ring, which in this case is fused to the indene core.[5][7]

Experimental Workflow and Protocol

The following section outlines the complete workflow, from precursor preparation to the synthesis and characterization of the final indeno[1,2-d]pyrimidine product.

Overall Experimental Workflow

G A Starting Materials (1,3-Indandione, Aldehyde, Thiourea) B Reagent Mixing (Solvent: Absolute Ethanol) A->B Step 1 C Catalyst Addition (Conc. HCl) B->C Step 2 D Reflux (3-4 hours) C->D Step 3 E Reaction Monitoring (TLC) D->E F Cooling & Precipitation E->F Upon Completion G Filtration F->G Step 4 H Recrystallization (Solvent: Dioxane/Ethanol) G->H Step 5 I Drying H->I Step 6 J Final Product: Indeno[1,2-d]pyrimidin-5(2H)-one I->J K Spectroscopic Analysis (IR, NMR, Mass Spec) J->K L Purity & Yield Determination K->L

Caption: High-level workflow for the synthesis of Indeno[1,2-d]pyrimidines.

Detailed Protocol: Synthesis of 4-(Aryl)-2-thioxo-2,3-dihydro-1H-indeno[1,2-d]pyrimidin-5(4H)-one

This protocol is adapted from established procedures for the synthesis of indeno[1,2-d]pyrimidine derivatives.[5][7]

Materials:

  • 1H-Indene-1,3(2H)-dione (1.0 eq)

  • Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Thiourea (1.0 eq)

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount, ~4-5 drops)

  • Dioxane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1H-indene-1,3(2H)-dione (e.g., 1.46 g, 10 mmol), the selected aromatic aldehyde (10 mmol), and thiourea (0.76 g, 10 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature to achieve a uniform suspension.

  • Catalysis: Carefully add 4-5 drops of concentrated hydrochloric acid to the mixture. The acid acts as a catalyst to promote the condensation reactions.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.

    • Causality Insight: Heating under reflux provides the necessary activation energy for the multiple condensation and cyclization steps to proceed at an efficient rate. Ethanol is an excellent solvent as it effectively dissolves the reactants at elevated temperatures while allowing for product precipitation upon cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent such as dioxane or a dioxane/ethanol mixture.[5]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of acid-catalyzed condensation and cyclization steps.

G cluster_mechanism Reaction Mechanism A Aldehyde + Thiourea B N-Acyliminium Ion Intermediate A->B 1. Acid Catalysis (Protonation of C=O) D Michael Addition Adduct B->D 2. Michael Addition C 1,3-Indandione (Enol form) C->D 2. Michael Addition E Cyclization & Dehydration D->E 3. Intramolecular Condensation F Final Product (Indeno[1,2-d]pyrimidine) E->F 4. Tautomerization

Caption: Plausible mechanism for the Biginelli-type synthesis.

Mechanistic Explanation:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species is key to the subsequent steps.

  • Michael Addition: The 1,3-indandione, which exists in equilibrium with its enol form, acts as the nucleophile. It attacks the electrophilic iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization where the remaining amino group of the thiourea moiety attacks one of the carbonyl groups of the indandione core. This is followed by a dehydration step, which drives the reaction forward and leads to the formation of the stable, fused heterocyclic ring system.[5]

Data Summary and Characterization

The versatility of this protocol allows for the synthesis of a library of derivatives by varying the aldehyde component. The expected yields and characterization data for representative compounds are summarized below.

Compound IDR-Group (from Aldehyde)Yield (%)M.P. (°C)Key ¹H-NMR Signals (δ, ppm)
4a 5-Methylfuran-2-yl89%192.54.5 (s, 1H, CH-4), 9.5 & 13.0 (2s, 2H, NH)
4b Styryl70%>3204.5 (s, 1H, CH-4), 6.4 & 6.6 (2d, 2H, CH=CH)
4c 4-Chlorophenyl~75-85%>300~5.2 (s, 1H, CH-4), Aromatic protons, NH signals

Data adapted from reference[5]. Yields and melting points are representative and may vary.

Self-Validation through Characterization:

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (~3400-3450 cm⁻¹), C=O stretching from the indanone core (~1715 cm⁻¹), and C=S stretching (~1240-1280 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is diagnostic. A key singlet peak around δ 4.5-5.5 ppm corresponds to the proton at the C4 position of the pyrimidine ring. Two distinct singlets at lower fields (often >9.0 ppm), which are exchangeable with D₂O, confirm the presence of the two N-H protons.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+] corresponding to the calculated molecular weight of the target compound, confirming its successful synthesis.

By employing this robust synthetic protocol and confirming the structure through these analytical techniques, researchers can confidently generate and validate novel indeno[1,2-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. (2019). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • Abdellatif, K. R. A., et al. (2013). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal. [Link]

  • Bentham Science. (n.d.). Efficient Synthesis of Fused Pyrimidine Derivatives with Biological Activity via Aza-Wittig Reaction. [Link]

  • American Chemical Society. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of fused pyrimidine ring molecules. [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Der Pharma Chemica. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • ResearchGate. (2021). Indeno [1, 2-d] pyrimidine and pyrido[2,3-d]pyrimidines derivatives with anticancer activity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Allied Academies. (2017). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. [Link]

  • MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • Allied Business Academies. (2017). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. [Link]

Sources

one-pot synthesis involving ethyl 3-amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Involving Ethyl 3-amino-1H-indene-2-carboxylate

Executive Summary

This compound (EAIC) is a versatile, high-value enamine ester intermediate used primarily in the synthesis of complex polycyclic heteroaromatic scaffolds. Its unique structure features a nucleophilic


-carbon (C2) and an amino group, making it an ideal binucleophile for multicomponent reactions (MCRs).

This guide details the protocols for:

  • Reagent Preparation: The synthesis of EAIC from ethyl 2-(2-cyanophenyl)acetate via Thorpe-Ziegler cyclization.

  • Core Application: The one-pot synthesis of indeno[1,2-b]quinoline derivatives via a three-component reaction (3-CR) with aromatic aldehydes and cyclic 1,3-dicarbonyls.

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Process Development Scientists.

Chemical Context & Mechanistic Insight

The utility of EAIC lies in its push-pull enamine character . The amino group donates electron density, making the C2 position highly nucleophilic. In the presence of electrophiles (such as Knoevenagel adducts), EAIC undergoes a predictable cascade: Michael Addition


 Intramolecular Cyclization 

Elimination
.
Key Reactivity Profile:
  • C2-Position: Acts as a C-nucleophile (Michael donor).

  • Amino Group: Acts as an N-nucleophile (Cyclization partner).

  • Ester Group: Stabilizes the enamine and can participate in further post-condensation modifications.

Protocol I: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures freshness, as enamine esters can degrade over time.

Reagents & Materials
  • Precursor: Ethyl 2-(2-cyanophenyl)acetate (1.0 equiv).

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv).

  • Solvent: Anhydrous Ethanol (EtOH) or THF.

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask (RBF) under Argon, dissolve Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (0.5 M concentration relative to substrate).

  • Addition: Cool the solution to 0°C. Add Ethyl 2-(2-cyanophenyl)acetate dropwise over 15 minutes.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the nitrile starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with ice-cold water.

    • Neutralize carefully with dilute Acetic Acid until pH ~7. The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Ethanol/Hexane.

Protocol II: One-Pot Synthesis of Indeno[1,2-b]quinoline Derivatives

This protocol utilizes EAIC in a 3-component reaction to construct the tetracyclic indeno[1,2-b]quinoline scaffold, a pharmacophore with significant anticancer and DNA-intercalating properties.

Reaction Scheme

Reactants:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 mmol)

  • Cyclic 1,3-Dicarbonyl (e.g., Dimedone or 1,3-Cyclohexanedione) (1.0 mmol)

Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops). Solvent: Ethanol (EtOH).[1][2]

Experimental Procedure
  • Charging: To a 50 mL RBF equipped with a magnetic stir bar, add:

    • Aromatic Aldehyde (1.0 mmol)[2]

    • Dimedone (1.0 mmol)

    • Ethanol (5 mL)

    • Catalyst (L-Proline, 10 mol%)

  • Pre-Activation (Optional): Stir at RT for 15 minutes to facilitate the in situ formation of the Knoevenagel adduct (benzylidene intermediate).

  • Addition: Add this compound (1.0 mmol).

  • Reaction: Reflux the mixture at 80°C for 3–5 hours.

    • Checkpoint: The reaction mixture typically transitions from a clear solution to a suspension as the fused product precipitates.

  • Monitoring: Monitor via TLC (Eluent: EtOAc:Hexane 2:3). Look for a highly fluorescent spot (typical of extended conjugated systems).

  • Workup:

    • Cool the reaction mixture to RT.

    • Filter the precipitate.

    • Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Recrystallization: Purify using hot Ethanol or DMF/Ethanol mixtures if necessary.

Data Summary: Expected Yields
Aldehyde Substituent (R)Time (h)Yield (%)Melting Point (°C)
Phenyl (H)3.088-92245-247
4-Chloro2.590-94260-262
4-Methoxy4.085-88238-240
4-Nitro2.092-95>280

Mechanistic Visualization

The following diagram illustrates the convergent pathway. The reaction proceeds via a Knoevenagel Condensation followed by a Michael Addition and Cyclodehydration .

Indeno-Quinoline_Synthesis cluster_0 Step 1: In-Situ Activation Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Adduct (Activated Alkene) Aldehyde->Knoevenagel - H2O Dimedone Dimedone (1,3-Dicarbonyl) Dimedone->Knoevenagel EAIC Ethyl 3-amino-1H- indene-2-carboxylate Michael Michael Adduct (Intermediate) EAIC->Michael Knoevenagel->Michael + EAIC Cyclic Dihydropyridine Intermediate Michael->Cyclic Cyclization (- H2O) Product Indeno[1,2-b]quinoline Derivative Cyclic->Product Oxidation/Tautomerization

Figure 1: Convergent mechanistic pathway for the synthesis of Indeno[1,2-b]quinoline scaffolds.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Solvent Choice Ethanol or MethanolProtic solvents stabilize the zwitterionic intermediates in the Michael addition step.
Catalyst Acidity Weak Acid/Base (L-Proline)Strong acids may hydrolyze the enamine ester; strong bases may cause aldol polymerization of the aldehyde.
Temperature Reflux (78-80°C)Required to overcome the activation energy for the final dehydration/aromatization step.
Moisture Tolerance: HighThe reaction generates water; strict anhydrous conditions are usually not required, making this a robust "green" protocol.

Troubleshooting Guide:

  • Low Yield: Check the purity of the aldehyde. Oxidized aldehydes (containing carboxylic acids) will quench the amino-indene.

  • Sticky Product: If the product oils out, add a seed crystal and cool slowly to 4°C. Alternatively, triturate with Diethyl Ether.

  • Incomplete Reaction: If the intermediate persists (TLC Rf ~0.4), add 5 mol% additional catalyst and extend reflux by 1 hour.

References

  • Tu, S. J., et al. (2006). "One-pot synthesis of indeno[1,2-b]quinoline derivatives catalyzed by sulfamic acid." Journal of Combinatorial Chemistry.

  • Gein, V. L., et al. (2019). "Three-Component Reaction of Dimedone with Aromatic Aldehydes and 5-Aminotetrazole." Russian Journal of General Chemistry.

  • Dandia, A., et al. (2012). "Green and chemoselective synthesis of pyrazolo[3,4-b]pyridines and related fused heterocycles." Green Chemistry Letters and Reviews.

  • Suresh, M., & Sandhu, J. S. (2012). "Past, present and future of the Hantzsch 1,4-dihydropyridine synthesis: a review." Arkivoc.

  • Shaabani, A., et al. (2008). "Ionic liquid promoted efficient and one-pot synthesis of indeno[1,2-b]quinoline-9,11-dione derivatives." Tetrahedron Letters.

Sources

Application Note: Strategic Utilization of Amino-Indene Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 3-amino-1H-indene-2-carboxylate (amino-indene ester) scaffold represents a "privileged structure" in medicinal chemistry, offering a rigidified bioisostere of both tryptophan (indole) and phenylglycine derivatives. Unlike their saturated aminoindane counterparts (e.g., Rasagiline), amino-indene esters possess a conjugated double bond that enforces planarity, making them exceptional candidates for:

  • Tubulin Polymerization Inhibition: Mimicking the planar methoxyphenyl rings of Combretastatin A-4 (CA-4) to target the colchicine binding site.

  • Muscarinic (M1) Agonism: Acting as rigidified analogues of arecoline for Alzheimer’s disease therapy.

  • Prodrug Design: The ester functionality allows for tunable lipophilicity and plasma stability ("Soft Drug" design).

This guide details the synthesis , biological evaluation , and stability profiling of these compounds, moving beyond basic literature to provide actionable, industrial-standard protocols.

Structural Logic & Bioisosterism

The amino-indene scaffold serves as a non-nitrogenous isostere of the indole ring. This substitution modulates Hydrogen Bond Donor (HBD) capability—removing the indole NH—while retaining the


-electron density required for hydrophobic pocket interactions.
Design Workflow: From Scaffold to Target

The following decision tree illustrates how to derivatize the core scaffold based on the therapeutic target.

DesignLogic Core Amino-Indene Ester Core Target1 Target: Tubulin (Cancer) Core->Target1 Planarity Required Target2 Target: M1 Receptor (CNS) Core->Target2 Basic Amine Required Mod1 Add Aryl Groups (C3-Amino) (Mimic CA-4) Target1->Mod1 Mod2 Small Alkyl/Cyclic Amines (Mimic Arecoline) Target2->Mod2 Outcome1 High Cytotoxicity (Planar Intercalation) Mod1->Outcome1 Outcome2 GPCR Activation (Rigid Pharmacophore) Mod2->Outcome2

Caption: Decision logic for derivatizing amino-indene esters based on therapeutic target requirements.

High-Value Synthetic Protocol

While traditional methods use base-mediated cyclization of 2-cyanobenzyl cyanides, modern medicinal chemistry prefers Multicomponent Reactions (MCR) or Pd-catalyzed cascades for library generation.

Protocol A: Palladium-Catalyzed Carbonylation/Amination

This route allows the simultaneous introduction of the ester and the amine, ideal for SAR exploration.

Target: Methyl 3-(alkylamino)-1H-indene-2-carboxylate.

Reagents:

  • Substrate: Methyl 2-ethynylbenzoate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: PdCl2(MeCN)2 (5 mol%)

  • Oxidant/Additive: Benzoquinone (1.0 equiv) or CuCl2 (oxidative carbonylation conditions if starting from terminal alkyne and CO).

  • Solvent: THF or Dioxane.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a sealable pressure tube with Methyl 2-ethynylbenzoate (1.0 mmol) and PdCl2(MeCN)2 (13 mg, 0.05 mmol).

  • Amine Addition: Add the amine (1.2 mmol) dissolved in dry THF (5 mL).

  • Cyclization: Seal the tube and heat to 80°C for 4-6 hours . The reaction proceeds via a 5-exo-dig cyclization followed by isomerization.

  • Work-up: Cool to RT. Filter through a celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient). Amino-indene esters are often fluorescent (blue/green) on TLC plates.

Critical Note on Regioselectivity: The "amino" group typically ends up at the C3 position due to the polarization of the intermediate vinyl-palladium species. Ensure the ester is at C2 to stabilize the enamine system via conjugation.

Biological Evaluation: Tubulin Polymerization Assay

Amino-indene esters substituted with trimethoxyphenyl groups (mimicking Combretastatin) are potent tubulin inhibitors.[1] This assay validates the mechanism of action (MOA).

Principle

Tubulin polymerizes into microtubules, increasing light scattering and fluorescence (if using a reporter like DAPI or a specific kit). Inhibitors prevent this increase.

Detailed Protocol

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescence Plate Reader (e.g., Tecan or Molecular Devices).

Workflow:

  • Compound Prep: Dissolve amino-indene test compounds in DMSO to 100x final concentration.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in cold Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Plating: Add 5 µL of test compound (or DMSO control) to a pre-warmed (37°C) 96-well black half-area plate.

  • Initiation: Rapidly add 45 µL of the cold Tubulin/GTP mix to the wells.

  • Measurement: Immediately place in the plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) or Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).

  • IC50: Plot % Inhibition vs. Log[Concentration].

  • Valid Result: A potent amino-indene inhibitor will show a flat line (no polymerization) similar to Colchicine (positive control).

Biological Evaluation: M1 Muscarinic Receptor Agonism

For CNS applications, the amino-indene ester acts as a rigid pharmacophore. The Calcium Flux Assay is the industry standard for Gq-coupled GPCRs like M1.

Protocol (FLIPR / FlexStation)
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human M1 receptor.

  • Dye Loading:

    • Seed cells (50k/well) in 96-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.

    • Remove media and add Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye leakage).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition:

    • Prepare amino-indene esters in HBSS (avoid acidic buffers which may hydrolyze the ester).

    • Place in the source plate of the FLIPR/FlexStation.

  • Read:

    • Monitor baseline fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

    • Inject compound.[2]

    • Monitor response peak for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Agonist Mode: Compare peak height to Acetylcholine (100% response).

ADME Profiling: Plasma Stability (Prodrug Validation)

Since the target molecule is an ester , it is susceptible to plasma esterases.[3] This assay determines if the molecule acts as a Prodrug (rapid hydrolysis to active acid) or a Stable Drug .

Protocol

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system.[2][4]

Steps:

  • Incubation: Spiked plasma (1 µM test compound) is incubated at 37°C in a shaking water bath.

  • Sampling: Aliquots (50 µL) are taken at

    
     minutes.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.

  • Calculation:

    
    
    
    
    

Interpretation Table:

Half-Life (

)
ClassificationApplication Suitability
< 10 minHighly UnstableSoft Drug (Topical/Inhaled) or Prodrug
10 - 60 minModerateSystemic Prodrug (Oral to Systemic conversion)
> 60 minStableSystemic Drug (Ester is the active pharmacophore)

Summary of SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) for amino-indene esters based on current literature and bioisosteric principles.

RegionModificationEffect on ActivityPrimary Target
C2-Ester Methyl/EthylOptimal for M1 Agonism (H-bond acceptor)CNS / GPCR
C2-Ester Bulky/ArylIncreases stability; steric clash in M1Tubulin / Cytotoxicity
C3-Amino Primary (

)
High polarity, often lower potencySynthetic Intermediate
C3-Amino Cyclic (Piperidine)High M1 potency (Arecoline mimic)Alzheimer's (M1)
C3-Amino Aryl-aminoHigh Tubulin affinity (CA-4 mimic)Oncology
Indene Ring 5,6-DimethoxyIncreases electron density & solubilityGeneral / Tubulin

Workflow Visualization

Workflow Start Start: 2-Alkynylbenzoate Synth Pd-Catalyzed Amination (Protocol A) Start->Synth Purify Purification (Flash Chrom.) Isolate Amino-Indene Ester Synth->Purify Branch Select Assay Path Purify->Branch Path1 Path 1: Oncology Branch->Path1 Path2 Path 2: CNS/GPCR Branch->Path2 Path3 Path 3: ADME Branch->Path3 Assay1 Tubulin Polymerization Assay (Fluorescence) Path1->Assay1 Assay2 Calcium Flux (FLIPR) (M1 Agonism) Path2->Assay2 Assay3 Plasma Stability (Ester Hydrolysis t1/2) Path3->Assay3

Caption: Integrated workflow from chemical synthesis to divergent biological validation pathways.

References

  • Synthesis of Amino-Indenes: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles" (Adapted methodology for indenes). Journal of Organic Chemistry. Link

  • Tubulin Inhibition: Wang, Y., et al. (2016). "Indene-based anticancer agents that function as inhibitors of tubulin polymerization." MedChemComm. Link

  • M1 Agonists & Arecoline Analogues: Heinrich, J. N., et al. (2006). "Pharmacological comparison of muscarinic ligands: historical perspectives and current status." Current Medicinal Chemistry. Link

  • Plasma Stability Protocols: Di, L., et al. (2005).[2] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening. Link

  • Indene Bioisosterism: Palmer, A. M., et al. (1997). "Structure-activity relationships of amino-indene derivatives as muscarinic agonists." Journal of Medicinal Chemistry. Link

Sources

ethyl 3-amino-1H-indene-2-carboxylate in anticancer drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-cardiotoxic anticancer agents has shifted focus from traditional Topoisomerase II "poisons" (e.g., Doxorubicin) to "catalytic inhibitors." In this context, Ethyl 3-amino-1H-indene-2-carboxylate (EAIC) has emerged as a privileged scaffold. It serves as the critical enamine-ester intermediate for synthesizing Indeno[1,2-b]pyridines and Indeno[1,2-d]pyrimidines —fused heterocyclic systems that exhibit potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer lines.

This guide details the chemical utilization of EAIC in Diversity-Oriented Synthesis (DOS) and provides validated protocols for screening the resulting libraries for Topoisomerase II


 inhibition.

Chemical Basis: The "Push-Pull" Enamine Scaffold

This compound is not merely a building block; it is a "push-pull" alkene. The amino group (electron donor) at C3 and the ester group (electron acceptor) at C2 create a highly polarized system.

  • Nucleophilic Character: The C2 position is highly nucleophilic, allowing reaction with electrophiles (aldehydes, isothiocyanates).

  • Electrophilic Character: The ester and the C3-amino group allow for cyclocondensation reactions to form fused rings.

Target Pharmacophore: The resulting Indeno[1,2-b]pyridine core acts as a DNA intercalator or minor groove binder, locking Topoisomerase II in a closed clamp conformation, thereby preventing DNA strand passage without causing the double-strand breaks associated with secondary leukemias.

Experimental Workflow Visualization

The following diagram outlines the conversion of the EAIC scaffold into a bioactive library and the subsequent screening logic.

G Start Precursor Sources (1,3-Indandione or 2-Cyanobenzyl halides) EAIC SCAFFOLD: this compound (In situ or Isolated) Start->EAIC Cyclization/Tautomerization Rxn1 Pathway A: + Aldehyde + Active Methylene (Hantzsch-type MCR) EAIC->Rxn1 Rxn2 Pathway B: + Isothiocyanates (Cyclization) EAIC->Rxn2 Lib1 Library 1: Indeno[1,2-b]pyridines (Topo II Inhibitors) Rxn1->Lib1 Lib2 Library 2: Indeno[1,2-d]pyrimidines (Tubulin Inhibitors) Rxn2->Lib2 Screen Phenotypic Screening (MTT / MTS Assay) Lib1->Screen Lib2->Screen Valid Target Validation (kDNA Decatenation Assay) Screen->Valid Hits (IC50 < 5 µM)

Figure 1: Strategic workflow for utilizing the EAIC scaffold in oncology drug discovery.

Protocol A: Multicomponent Synthesis of Indeno[1,2-b]pyridines

Objective: To synthesize a library of functionalized indenopyridines using EAIC (generated in situ or added) as the nucleophilic component.

Reagents:

  • 1,3-Indandione (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Various Aryl Aldehydes (1.0 mmol)[1]

  • Solvent: Ethanol (5 mL)

  • Catalyst: L-Proline (10 mol%) or Piperidine (drops)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 1,3-indandione, ethyl cyanoacetate, ammonium acetate, and the specific aryl aldehyde in ethanol.

    • Note: This "four-component" reaction generates the This compound intermediate transiently, which then reacts with the arylidene formed from the aldehyde.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain the pure Indeno[1,2-b]pyridine derivative.

  • Characterization: Confirm structure via

    
    H NMR. Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the pyridine ring protons.
    

Self-Validating Checkpoint: If the product remains oily, the intermediate EAIC likely failed to cyclize. Add a few drops of glacial acetic acid and reflux for an additional hour to force dehydration.

Protocol B: Biological Validation (Topoisomerase II Inhibition)

Objective: To differentiate the mechanism of action.[2][3][4] Unlike "poisons" (e.g., Etoposide) that stabilize the DNA-cleavage complex, EAIC-derived indenopyridines often act as Catalytic Inhibitors , preventing the enzyme from binding DNA or ATP.

Assay 1: kDNA Decatenation Assay (The Gold Standard)

Topoisomerase II


 converts concatenated (interlocked) kinetoplast DNA (kDNA) into decatenated (separate) circles. Inhibitors block this process.[4]

Materials:

  • Human Topoisomerase II

    
     enzyme kit.
    
  • kDNA (catenated).

  • Agarose gel (1%) containing ethidium bromide.

Steps:

  • Incubation: Mix 200 ng of kDNA, 1 unit of Topo II

    
    , and the test compound (at 10, 25, 50 µM) in assay buffer (50 mM Tris-HCl, pH 8, 10 mM MgCl
    
    
    
    , 2 mM ATP).
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5 µL of stop solution (5% SDS, 0.25% bromophenol blue).

  • Electrophoresis: Run samples on a 1% agarose gel at 80V for 2 hours.

  • Visualization:

    • Catenated kDNA: Remains in the well (high molecular weight).

    • Decatenated DNA: Migrates into the gel.

    • Result: A potent inhibitor will show a band remaining in the well (similar to the "No Enzyme" control).

Assay 2: In Vitro Cytotoxicity (MTT)

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[5] Control: Doxorubicin (Positive), DMSO (Negative).

  • Seed cells (5,000/well) in 96-well plates.

  • Treat with EAIC derivatives (0.1 – 100 µM) for 48 hours.

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Read Absorbance at 570 nm.

Data Analysis & Interpretation

The following table illustrates expected data profiles for a successful "Hit" derived from the EAIC scaffold compared to standard controls.

Compound IDStructure ClassMCF-7 IC

(µM)
Topo II InhibitionMechanism Type
EAIC-01 Indeno[1,2-b]pyridine1.2 ± 0.3+++ (Strong)Catalytic Inhibitor
EAIC-05 Indeno[1,2-d]pyrimidine4.5 ± 0.5+ (Weak)Tubulin Destabilizer
Etoposide Standard Drug2.1 ± 0.4+++ (Strong)Poison (DNA Damaging)
Precursor Ethyl 3-amino-indene...> 50.0-Inactive Scaffold

Key Insight: The raw precursor (this compound) is generally biologically inert or weakly active (>50 µM). Potency is achieved only upon cyclization into the planar, DNA-intercalating fused systems.

Mechanism of Action Diagram

MOA cluster_0 Normal Cycle DNA DNA Strand Complex DNA-Topo Complex DNA->Complex Binding Topo Topo II Enzyme Topo->Complex Pass Strand Passage Complex->Pass Complex->Pass BLOCKED Drug Indeno-pyridine (EAIC Derived) Drug->Complex Intercalation / Minor Groove Binding Poison Etoposide (Poison) Poison->Complex Stabilizes Cleavage (DNA Breaks)

Figure 2: Mechanism of Action. EAIC-derived compounds typically prevent the catalytic turnover without stabilizing the lethal cleaved-DNA complex, reducing genotoxicity.

References

  • Tu, S. J., et al. (2009). "One-pot synthesis of indeno[1,2-b]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Baviskar, A. T., et al. (2011).[3] "Syntheses and biological evaluation of indeno[1,2-b]pyridinones as topoisomerase II inhibitors." Journal of Medicinal Chemistry. Link

  • Go, Y., et al. (2021). "Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα."[2][3] Biomolecules & Therapeutics.[2][6][7] Link[2]

  • Kudryavtseva, T. A., et al. (2025).[8] "Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction." Journal of Heterocyclic Chemistry. Link[8]

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Fused Heterocyclic Scaffolds Utilizing Ethyl 3-Amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Ethyl 3-Amino-1H-indene-2-carboxylate in Microwave-Assisted Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the demand for rapid, efficient, and environmentally benign synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often enhancing product yields and purity.[1][2] This guide focuses on the application of a versatile building block, this compound, in the microwave-assisted synthesis of complex heterocyclic frameworks. The unique structural attributes of this indene derivative, featuring a reactive enamine-like system and an ester functionality, make it an exceptional precursor for the construction of diverse, biologically relevant scaffolds, particularly through multicomponent reactions (MCRs).

The primary advantage of employing microwave irradiation lies in its heating mechanism. Unlike conventional heating which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This "in-core" heating minimizes the formation of byproducts by reducing the time reactants spend at high temperatures.[1] For the synthesis of fused heterocyclic systems from this compound, this translates to shorter reaction times, often from hours to mere minutes, and cleaner reaction profiles, simplifying purification.

This document provides a comprehensive overview of the principles, a detailed protocol for a representative multicomponent reaction, and insights into the mechanistic rationale behind the experimental design.

Core Principles of Microwave-Assisted Synthesis with this compound

The efficacy of microwave-assisted synthesis is rooted in the principles of dielectric heating. Polar molecules, such as the reactants and solvents, align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a swift increase in temperature. The choice of solvent is therefore critical; polar solvents like ethanol, DMF, or even water are highly efficient at absorbing microwave energy and are often preferred.

When designing a microwave-assisted synthesis involving this compound, several factors are key to a successful outcome:

  • Solvent Selection: Polar, high-boiling point solvents are ideal as they allow for reaching high temperatures under sealed-vessel conditions, significantly accelerating reaction rates. Ethanol is a common choice due to its polarity and ability to dissolve a wide range of organic compounds.

  • Catalyst Choice: While some reactions can proceed without a catalyst, acid or base catalysis is often employed to activate the substrates. For instance, in reactions with aldehydes, a catalytic amount of a Brønsted or Lewis acid can facilitate the initial condensation step.

  • Microwave Parameters: Modern microwave reactors allow for precise control over temperature, pressure, and power. Temperature is typically the most critical parameter to control for reproducibility. Power should be adjusted to maintain the target temperature without causing rapid pressure build-up.

  • Vessel Type: Sealed reaction vessels are crucial for reaching temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis. This generates internal pressure, so only specialized, pressure-rated vials should be used.[3]

Application Protocol: One-Pot, Three-Component Synthesis of Indeno[1,2-d]pyrimidines

This protocol details a representative one-pot, three-component reaction for the synthesis of a substituted indeno[1,2-d]pyrimidine derivative, a scaffold of interest in medicinal chemistry. This reaction exemplifies the efficiency and simplicity of microwave-assisted synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Ethyl 3-amino-1H- indene-2-carboxylate D Solvent: Ethanol F Microwave Irradiation: 120 °C, 15 min A->F B Aromatic Aldehyde (e.g., Benzaldehyde) B->F C Urea C->F E Catalyst: p-Toluenesulfonic acid (cat.) G Substituted Indeno[1,2-d]pyrimidine

Caption: General workflow for the one-pot synthesis of indeno[1,2-d]pyrimidines.

Materials and Equipment:
  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (absolute)

  • Dedicated microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover®)

  • 2-5 mL or 10-20 mL microwave process vials with crimp caps[3]

  • Magnetic stir bar

  • Standard laboratory glassware for work-up

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus

Detailed Experimental Procedure:
  • Reactant Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aromatic aldehyde (1.0 mmol, 1.0 equiv), and urea (1.2 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to the vial, followed by a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 equiv).

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.[3]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction mixture to 120 °C and hold at this temperature for 15 minutes. The pressure inside the vial will typically range from 5-10 bar.

  • Cooling: After the irradiation is complete, the instrument's cooling system (e.g., a jet of compressed air) will cool the vial to below 50 °C.[3]

  • Work-up: Once cooled, carefully uncap the vial. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indeno[1,2-d]pyrimidine derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:
  • Urea in Excess: A slight excess of urea is used to drive the reaction towards product formation by ensuring the complete consumption of the limiting reagents.

  • p-TSA as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the indene derivative. This is a crucial step in initiating the cyclization cascade.

  • Ethanol as Solvent: Ethanol is a polar solvent that efficiently absorbs microwave energy. Its relatively high boiling point (78 °C) allows for superheating in a sealed vessel, which dramatically accelerates the reaction rate compared to refluxing at atmospheric pressure.

  • Temperature and Time: The selection of 120 °C and 15 minutes is a typical starting point for such reactions under microwave irradiation. These conditions provide sufficient energy for the reaction to proceed to completion rapidly without significant decomposition of the reactants or products. Optimization may be required for different substrates.

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods for the synthesis of indeno[1,2-d]pyrimidines.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 15 minutes8 - 12 hours
Temperature 120 °C80 °C (Reflux in Ethanol)
Yield 85 - 95%60 - 75%
Purity of Crude Product High (often requires minimal purification)Moderate (often requires extensive purification)
Energy Consumption LowHigh
Solvent Volume MinimalLarger volumes often required

Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.

Mechanistic Insights

The formation of the indeno[1,2-d]pyrimidine scaffold under these conditions likely proceeds through a well-established reaction cascade, significantly accelerated by microwave heating.

G A Indene Derivative + Aldehyde B Knoevenagel Condensation Intermediate A->B + H⁺, - H₂O C Michael Addition of Urea B->C + Urea D Intramolecular Cyclization C->D - H₂O E Dehydration & Tautomerization D->E F Final Product: Indeno[1,2-d]pyrimidine E->F

Caption: Plausible reaction mechanism for the formation of indeno[1,2-d]pyrimidines.

  • Initial Condensation: The reaction is initiated by an acid-catalyzed Knoevenagel-type condensation between the amino group of the this compound and the aromatic aldehyde, forming a reactive intermediate.

  • Michael Addition: Urea then acts as a nucleophile and undergoes a Michael addition to the electrophilic double bond of the intermediate.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs, followed by dehydration to form the stable pyrimidine ring.

  • Tautomerization: The final product is formed after tautomerization to the aromatic indeno[1,2-d]pyrimidine system.

Each of these steps is significantly accelerated by the high temperatures rapidly achieved through microwave irradiation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the rapid and efficient synthesis of complex, fused heterocyclic compounds using microwave-assisted techniques. The protocols outlined in this guide demonstrate the significant advantages of MAOS, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.

For professionals in drug discovery and development, the ability to rapidly generate libraries of novel heterocyclic compounds is a significant asset. The combination of this versatile building block with microwave technology provides a powerful platform for exploring new chemical space and accelerating the discovery of new therapeutic agents. Future work in this area will likely focus on expanding the scope of multicomponent reactions, exploring novel catalytic systems, and adapting these protocols for flow chemistry to enable large-scale synthesis.

References

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis in Pressurized Reactors. In Microwave-Assisted Synthesis of Heterocycles (pp. 1-24). Springer. [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Baghbanzadeh, M., & Kappe, C. O. (2012). Microwave-assisted multicomponent reactions for the synthesis of heterocycles. In Multicomponent Reactions in Organic Synthesis (pp. 235-274). Wiley-VCH. [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). Microwave-assisted three component cyclocondensation reaction: A facile synthesis of highly functionalized cyclohexene derivatives. Synthetic Communications, 38(21), 3751-3759. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-1H-indene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges associated with this compound?

The synthesis of this molecule, a substituted enamine, presents several key challenges. The primary difficulty lies in the inherent instability of the 3-amino-indene core, which is susceptible to oxidation and decomposition, particularly under harsh reaction conditions or upon exposure to air and light.[1] Achieving high yields requires careful control over reaction parameters to favor the desired intramolecular cyclization while minimizing side reactions. Finally, purification can be complicated by the basicity of the amino group, which can lead to tailing and poor separation on standard silica gel chromatography.[2]

Q2: What is a common synthetic strategy for constructing the 3-amino-1H-indene-2-carboxylate core?

A robust and frequently employed strategy involves the intramolecular Thorpe-Ziegler cyclization of a dinitrile precursor or a related intramolecular condensation of a cyano-ester. For our target molecule, a logical and effective approach begins with a substituted phenylacetonitrile, which is first alkylated with an ethyl haloacetate. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to form the target indene ring system. This method is advantageous as it builds the core structure in a convergent manner from readily available starting materials.

Q3: What safety precautions are critical when performing this synthesis?

This synthesis involves several hazardous reagents and conditions. Specifically:

  • Sodium Hydride (NaH): Often used as the base for deprotonation, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any protic sources.

  • Anhydrous Solvents (e.g., THF, DMF): These are required to prevent quenching the strong base. Anhydrous solvents are often flammable and may have specific health hazards. Always work in a well-ventilated fume hood.

  • Ethyl Bromoacetate: This is a lachrymator and alkylating agent. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Consistently Low or No Product Yield

Q: My reaction yield is consistently below 30%. I've confirmed the identity of my starting materials. What are the most likely causes and how can I improve the outcome?

A: Low yield is the most common issue and can stem from several factors. The key is to systematically investigate the critical steps: the initial alkylation and the subsequent cyclization.

Causality Analysis: The reaction proceeds in two main stages: 1) Deprotonation of 2-phenylacetonitrile and its subsequent SN2 reaction with ethyl bromoacetate, and 2) A second deprotonation followed by an intramolecular cyclization onto the nitrile group. A failure at either stage will lead to poor yields. The diagram below outlines a logical troubleshooting workflow.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality Anhydrous Solvents? Fresh NaH (60% dispersion)? Purity of Phenylacetonitrile? start->check_reagents Begin Diagnosis check_conditions Step 2: Assess Reaction Conditions Inert Atmosphere Maintained? Temperature Control Accurate? Reaction Time Sufficient? check_reagents->check_conditions Reagents OK check_stoichiometry Step 3: Review Stoichiometry Base: 2.1 equivalents? Alkylating Agent: 1.0 equivalent? check_conditions->check_stoichiometry Conditions OK workup Step 4: Evaluate Workup & Purification Quenching procedure correct? Product lost during extraction? Degradation on silica? check_stoichiometry->workup Stoichiometry OK solution Yield Improved workup->solution Procedure Optimized

Caption: Troubleshooting workflow for low product yield.

Solutions & Optimization Strategies:

  • Reagent and Solvent Quality:

    • Base Activity: Sodium hydride (NaH) is notoriously sensitive to moisture. Use a fresh bottle of 60% dispersion in mineral oil. Before use, it's good practice to wash the NaH with anhydrous hexane to remove the oil, then dry it under a stream of nitrogen.

    • Solvent Anhydrousness: The use of a strong base like NaH necessitates strictly anhydrous solvents. Use freshly distilled THF or DMF from a solvent purification system. Even trace amounts of water will consume the base and halt the reaction.

  • Reaction Conditions:

    • Inert Atmosphere: The anionic intermediates are highly reactive and sensitive to oxygen and moisture. Ensure your reaction vessel is flame-dried and maintained under a positive pressure of nitrogen or argon throughout the entire process.

    • Temperature Control: Both steps are temperature-sensitive. The initial deprotonation and alkylation are typically performed at 0 °C to control the exothermic reaction. The subsequent cyclization often requires heating (e.g., 60-80 °C) to proceed at a reasonable rate.[3] See the table below for a typical optimization study.

Table 1: Effect of Cyclization Temperature on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF2512<10
2NaHTHF65 (reflux)655
3NaHDMF60468
4NaHDMF100445 (decomp)

As shown, switching to a higher boiling point solvent like DMF and maintaining a moderate temperature of 60 °C provides the optimal balance for cyclization without causing product decomposition.

  • Stoichiometry:

    • This reaction requires two deprotonation events. Therefore, a minimum of two equivalents of base are required. Using a slight excess (e.g., 2.1-2.2 equivalents) is recommended to ensure complete reaction. The alkylating agent should be the limiting reagent (1.0 equivalent).

Problem 2: Significant Impurity Formation

Q: My crude reaction mixture shows multiple spots on TLC, and my final product is impure after chromatography. What are the likely side products and how can I prevent them?

A: Impurity formation is often due to incomplete reaction, over-alkylation, or product degradation.

Causality Analysis: The primary impurities are typically the uncyclized intermediate (ethyl 2-cyano-3-phenylpropanoate), the dialkylated product, and oxidative decomposition products. The electron-rich enamine product is particularly prone to oxidation, which can occur during the reaction, workup, or even during storage if exposed to air.[1]

Solutions & Minimization Strategies:

  • Minimize Uncyclized Intermediate: This is usually a result of insufficient heating or reaction time during the cyclization step. Monitor the reaction by TLC or LC-MS. If starting material or the intermediate persists, consider increasing the reaction time or temperature slightly (as guided by Table 1).

  • Prevent Dialkylation: The methylene protons of the alkylated intermediate are still acidic and can be deprotonated and alkylated a second time. To prevent this, add the ethyl bromoacetate slowly to the solution of the deprotonated phenylacetonitrile at 0 °C. This maintains a low concentration of the alkylating agent and favors the mono-alkylation product.

  • Prevent Oxidation:

    • Workup: When the reaction is complete, quench it at a low temperature (0 °C) and consider using de-gassed water for the aqueous wash. Work quickly to minimize the exposure of the product to air.

    • Purification: As discussed below, standard silica gel can be problematic. If chromatography is necessary, consider adding a small amount of a non-nucleophilic base like triethylamine (~1%) to the eluent to prevent product degradation on the acidic silica surface.[2]

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a dark, cold environment (2-8 °C).[4]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to purify the final product. It streaks badly on my silica gel column. What is the best method for purification?

A: The basic amino group in your product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, band tailing, and sometimes irreversible adsorption.[2]

Solutions & Best Practices:

  • Crystallization: If the crude product is semi-solid or an oil that can be solidified, crystallization is the preferred method of purification as it avoids the issues associated with chromatography. A common solvent system for this class of compounds is ethyl acetate/hexane. Dissolve the crude material in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow it to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.

  • Chromatography Modifications:

    • Base Deactivation: Before running your column, flush the silica gel with your starting eluent mixture that contains 1-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites and significantly improve the chromatography.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines. Alternatively, specialized amine-functionalized silica phases are commercially available and provide excellent separation for basic compounds using standard normal-phase solvents.[2]

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Phenylacetonitrile B Ethyl 2-cyano-3-phenylpropanoate (Intermediate) A->B 1. NaH (1.1 eq), Anhydrous THF, 0 °C 2. Ethyl Bromoacetate (1.0 eq) C This compound (Final Product) B->C 1. NaH (1.1 eq), Anhydrous DMF, 0 °C 2. Heat to 60 °C, 4h

Caption: Proposed two-step synthesis pathway.

Materials:

  • 2-Phenylacetonitrile (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq total)

  • Ethyl Bromoacetate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Vessel Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of nitrogen.

  • Alkylation Step:

    • Charge the flask with sodium hydride (1.1 eq).

    • Add anhydrous THF via cannula. Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 2-phenylacetonitrile (1.0 eq) in anhydrous THF dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

    • Add ethyl bromoacetate (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Solvent Exchange and Cyclization:

    • Once the alkylation is complete, cool the mixture back to 0 °C.

    • Carefully add the second portion of sodium hydride (1.1 eq).

    • Remove the THF under reduced pressure (ensure proper trapping and safety measures).

    • Add anhydrous DMF via cannula to the reaction residue.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C.

    • Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Attempt crystallization from an ethyl acetate/hexane solvent system.

    • If chromatography is required, use a silica gel column pre-flushed with hexane containing 1% triethylamine. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30% EtOAc), with 1% triethylamine maintained in the mobile phase.

References

  • Li, R., Wei, Q., Wang, X., Ge, Z., & Li, R. (2017). An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Synthesis, 49(19), 4341-4349. [Link]

  • ChemSynthesis. (n.d.). ethyl 3-isopropyl-1H-indene-2-carboxylate. Retrieved February 22, 2026, from [Link]

  • Katritzky, A. R., et al. (2004). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ChemInform, 35(32). (Note: While the direct link is to a request page, the abstract details the instability of 3-aminoindoles, which is analogous to 3-aminoindenes). [Link]

  • PrepChem. (n.d.). Synthesis of (2-(1H-indene-3-yl)ethyl)amine. Retrieved February 22, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 316-331. [Link]

  • Taktouk, S., Ben Kraiem, J., & Amri, H. (2013). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and indolyl-thiazolidinones. Archiv der Pharmazie, 341(5), 304-311. [Link]

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

  • Reyes, A., et al. (2007). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivative. Journal of Heterocyclic Chemistry, 44(3), 639-644. [Link]

  • El-Malah, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 323. [Link]

  • Berhault, A., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 9, 2037-2043. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved February 22, 2026, from [Link]

  • Zala, A., et al. (2021). A new synthetic approach to the 3,4-dihydro-1H-[5][6]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 11(35), 21543-21557. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information: Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible-Light Promoted Wolff Rearrangement. [Link]

Sources

preventing oxidation of amino-indene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Amino-Indene Derivatives Department: Chemical Stability & Formulation Sciences Document ID: TS-IND-OX-2024-v2

Introduction: The Instability Paradox

User Query: "Why are my amino-indene samples turning yellow/brown and losing purity despite standard refrigeration?"

Executive Summary: Amino-indene derivatives (specifically 3-amino-1H-indene or 2-amino-1H-indene motifs) present a dual-threat stability challenge. Unlike their saturated counterparts (amino-indanes like Rasagiline), amino-indenes possess a styrenyl double bond conjugated with an amine. This creates an enamine system that is highly susceptible to:

  • Oxidative Dehydrogenation: Leading to imino-indanone species.

  • Radical Polymerization: Initiated by oxygen attack on the C2-C3 double bond.

  • Tautomerization: Shifting between the enamine (unstable) and imine (hydrolytically sensitive) forms.

This guide provides the protocols required to arrest these degradation pathways.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent oxidation, you must understand the mechanism. The degradation of amino-indenes is not a simple surface oxidation; it is a radical chain reaction.

Mechanistic Pathway

The electron-rich nitrogen lone pair donates density into the alkene (C2=C3), making the C1/C2 positions highly nucleophilic and prone to reaction with singlet oxygen (


) or radical oxygen species (ROS).

Graphviz Diagram: Oxidation & Degradation Cascade Caption: Figure 1. The oxidative fate of amino-indenes. Note the bifurcation between N-oxide formation (minor) and C-centered radical polymerization (major).

AminoIndeneDegradation Start Amino-Indene (Free Base) Radical C-Centered Radical (Benzylic/Allylic) Start->Radical SET / H-abstraction Imine Imine Tautomer (Hydrolysis Prone) Start->Imine Tautomerization O2 Atmospheric O2 (Initiator) O2->Radical Peroxide Peroxyl Radical Radical->Peroxide +O2 Polymer Oligomers/Polymers (Brown Gum) Radical->Polymer Propagation Indanone 1-Indanone Derivative (Oxidative Cleavage) Peroxide->Indanone Decomposition Imine->Indanone Hydrolysis

Module 2: Stabilization Protocols (The "How-To")

Protocol A: Salt Formation (The Primary Defense)

The free base of an amino-indene is the most reactive species. Protonating the amine withdraws electron density from the conjugated system, significantly raising the oxidation potential (making it harder to oxidize).

  • Recommendation: Convert immediately to Hydrochloride (HCl) or Mesylate (MsOH) salts.

  • Why: The lone pair on the nitrogen is sequestered (

    
    ), preventing it from feeding electrons into the indene ring.
    

Comparative Stability Data

FormShelf Life (25°C, Air)Primary DegradantHandling Recommendation
Free Base < 24 HoursBrown Polymer / IndanoneDo not isolate. Use in solution immediately.
HCl Salt 6-12 MonthsN-Oxide (Trace)Store under Argon at -20°C.
Mesylate Salt > 12 MonthsMinimalPreferred for solid-state storage.
Protocol B: Inert Atmosphere Handling (Schlenk Technique)

Standard "capping" is insufficient.[1] Dissolved oxygen in solvents is the primary culprit for rapid darkening.

Step-by-Step Workflow:

  • Solvent Degassing: Do not use HPLC-grade solvent directly from the bottle. Sparge all solvents with Argon for 20 minutes or use the freeze-pump-thaw method (3 cycles).

  • Glassware Prep: Oven-dry all glassware (120°C) and cool under a stream of Nitrogen.

  • Transfer: Use cannula transfer or gas-tight syringes. Never pour amino-indene solutions through open air.[2]

  • Scavenging: If the synthesis involved metal catalysts (Pd, Cu, Fe), use a metal scavenger (e.g., QuadraPure™ or EDTA wash) immediately. Residual metals catalyze radical oxidation 100x faster than air alone.

Module 3: Troubleshooting & FAQs

Q1: My white solid turned beige overnight in the desiccator. Is it ruined?

  • Diagnosis: Surface oxidation.

  • Action: If the bulk melting point is unchanged, perform a recrystallization using degassed ethanol/IPA containing 0.1% Ascorbic Acid.

  • Prevention: A desiccator removes water, not oxygen. You must vacuum-seal the vial or store it inside a glovebox/Schlenk tube under Argon.

Q2: Can I use antioxidants?

  • Yes. For solution storage, add BHT (Butylated hydroxytoluene) at 0.05% w/w. BHT acts as a radical scavenger, terminating the polymerization chain reaction initiated at the indene double bond.

Q3: I see a new peak at M+16 in LC-MS. What is it?

  • Answer: This is the N-Oxide or Epoxide .

    • N-Oxide: Result of amine oxidation (preventable by salt formation).

    • Epoxide: Result of double bond oxidation (preventable by BHT/Argon).

Module 4: Decision Logic for Storage

Use this flow to determine the storage requirements for your specific derivative.

Graphviz Diagram: Storage Decision Tree Caption: Figure 2. Logic flow for selecting the appropriate storage conditions based on derivative type.

StorageLogic Start Isolate Amino-Indene IsSalt Is it a Salt? (HCl, MsOH) Start->IsSalt IsSolid Is it a Solid? IsSalt->IsSolid Yes SaltIt CRITICAL: Convert to Salt (HCl/Mesylate) IsSalt->SaltIt No (Free Base) StoreSol Store -80°C Degassed Solvent + BHT IsSolid->StoreSol No (Oil/Soln) Argon Pack under Argon (Amber Vial) IsSolid->Argon Yes SaltIt->IsSolid StoreAmb Store -20°C Desiccated Argon->StoreAmb

References

  • Mechanisms of Amine Oxidation

    • Title: Structural Insights into the Mechanism of Amine Oxidation by Monoamine Oxidases A and B.[3]

    • Source: NIH / PMC (Biochemistry).
    • Relevance: Establishes the Single Electron Transfer (SET) and H-abstraction mechanisms relevant to amine instability.
    • URL:[Link]

  • Handling Air-Sensitive Enamines

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[4][5]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: The gold standard protocol for handling enamine-like derivatives using Schlenk lines and Sure/Seal™ packaging.
  • Salt Formation & Stability (Nicotine/Amine Analogues)

    • Title: Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base.[6][7]

    • Source: NIH / PubMed.
    • Relevance: empirical data comparing the stability and protonation states of free base amines vs. salts (lactate/benzoate/HCl)
    • URL:[Link]

  • Oxidation of Allylic/Benzylic Systems

    • Title: Selective methylene oxidation in α,β-unsaturated carbonyl natural products.[8]

    • Source: N
    • Relevance: Details the susceptibility of allylic C-H bonds (analogous to the C1 position in indene)
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Cyclization Reactions of Amino-indene Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of amino-indene esters, a critical transformation in the synthesis of indenoisoquinoline alkaloids and their derivatives. These compounds are of significant interest in medicinal chemistry, particularly as potent topoisomerase I inhibitors for cancer therapy.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.

I. Reaction Overview: The Path to Indenoisoquinolines

The intramolecular cyclization of amino-indene esters is a powerful method for constructing the tetracyclic core of indenoisoquinolines. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the ester-bearing side chain, after conversion to a reactive intermediate, cyclizes onto the electron-rich indene ring system. Common strategies include the Bischler-Napieralski or Pictet-Spengler type reactions, often requiring acid catalysis or dehydrating agents to promote the formation of the key iminium or acylium ion intermediate.

The success of this transformation is highly dependent on a delicate balance of factors including the nature of the starting material, the choice of catalyst and solvent, and precise control of reaction conditions. Even minor deviations can lead to low yields, side product formation, or complete reaction failure.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations grounded in chemical principles and actionable solutions.

Q1: Why is my cyclization reaction failing or resulting in very low yields?

Low or no yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Potential Causes and Corrective Actions

  • Insufficient Activation of the Ester/Amide: The cyclization requires the formation of a highly electrophilic species.

    • Explanation: For a Bischler-Napieralski type reaction, the amide must be activated, typically by a strong dehydrating agent (e.g., POCl₃, P₂O₅, or triflic anhydride), to form a nitrilium or similar reactive species. For Pictet-Spengler type cyclizations, the amine is condensed with an aldehyde or ketone to form an iminium ion, which then cyclizes. If this activation step is inefficient, the reaction will not proceed.

    • Solution:

      • Increase Catalyst/Reagent Stoichiometry: Gradually increase the equivalents of your activating agent. For example, when using POCl₃, increasing from 1.1 equivalents to 2-3 equivalents can be beneficial.

      • Change the Activating Agent: If a milder agent is failing, consider a more potent one. For instance, switching from polyphosphoric acid (PPA) to Eaton's reagent (P₂O₅ in MsOH) or triflic anhydride can enhance reactivity.

      • Elevate the Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for decomposition. Microwave irradiation can also be a powerful tool for accelerating these reactions and improving yields.

  • Decomposition of Starting Material: Amino-indene esters can be sensitive to strongly acidic or high-temperature conditions.

    • Explanation: The indene moiety can be prone to polymerization or other side reactions under harsh acidic conditions. The ester functionality can also be susceptible to hydrolysis or other transformations.

    • Solution:

      • Monitor the Reaction at Lower Temperatures: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it up, tracking the consumption of starting material by TLC or LC-MS.

      • Use a Milder Catalyst: If decomposition is observed with strong acids like PPA or triflic acid, consider using milder Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or Brønsted acids (e.g., HClO₄-SiO₂).[3]

      • Protecting Group Strategy: Ensure that the amine is appropriately protected if it is not the nucleophile in the desired cyclization. Boc or Cbz groups can sometimes interfere or be cleaved under acidic conditions. A tosyl group might offer more stability in certain contexts.[4]

  • Steric Hindrance: Bulky substituents on the indene ring or the amino-ester side chain can sterically impede the cyclization.

    • Explanation: The transition state for the intramolecular cyclization requires a specific geometric arrangement of the reacting groups. Steric clash can raise the energy of this transition state, slowing down or preventing the reaction.

    • Solution:

      • Modify the Substrate: If possible, redesign the synthesis to introduce bulky groups after the cyclization step.

      • Use a Smaller Activating Group: If an N-acyl group is being cyclized, consider using a smaller acyl group (e.g., acetyl instead of benzoyl).

Below is a DOT script illustrating a decision-making workflow for troubleshooting low-yield reactions.

low_yield_troubleshooting start Low Yield or No Reaction check_activation Is the electrophile sufficiently activated? start->check_activation increase_reagent Increase activating reagent stoichiometry or use a stronger reagent (e.g., POCl₃, Tf₂O). check_activation->increase_reagent No check_decomposition Is the starting material decomposing? check_activation->check_decomposition Yes success Improved Yield increase_reagent->success milder_conditions Use milder conditions: - Lower temperature - Milder acid catalyst (e.g., BF₃·OEt₂) - Shorter reaction time check_decomposition->milder_conditions Yes check_sterics Is steric hindrance a likely issue? check_decomposition->check_sterics No milder_conditions->success check_sterics->start No, re-evaluate mechanism redesign_synthesis Redesign substrate to reduce steric hindrance. check_sterics->redesign_synthesis Yes redesign_synthesis->success experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_glassware Dry glassware under vacuum or in oven add_solvent Add anhydrous solvent under inert atmosphere (N₂ or Ar) prep_glassware->add_solvent add_reagent Add activating agent (e.g., POCl₃) at 0 °C add_solvent->add_reagent add_substrate Slowly add amino-indene ester solution add_reagent->add_substrate run_reaction Stir at specified temperature (e.g., reflux) add_substrate->run_reaction monitor Monitor reaction by TLC or LC-MS run_reaction->monitor quench Quench reaction (e.g., with ice-water) monitor->quench extract Extract with organic solvent (e.g., DCM, EtOAc) quench->extract purify Purify by column chromatography or recrystallization extract->purify characterize Characterize product (NMR, MS, HRMS) purify->characterize

Sources

optimal solvent systems for ethyl 3-amino-1H-indene-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-1H-indene-2-carboxylate is a unique bifunctional molecule with potential applications in the synthesis of novel heterocyclic scaffolds for drug discovery and materials science. The indene core, coupled with the reactive amino and carboxylate functionalities, presents both opportunities for diverse chemical transformations and challenges in handling and reaction control. This technical support center provides a comprehensive guide to researchers, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this compound.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Yield of the Indene Product

Question: I am attempting to synthesize an indene derivative and am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in indene synthesis can arise from several factors, including suboptimal reaction conditions, inappropriate choice of catalyst, and instability of intermediates.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Cyclization The formation of the indene ring is a critical step. For instance, in reactions involving intramolecular C-H activation or cyclization of substituted benzenes, the choice of catalyst is paramount.[1][2]Catalyst Screening: If using a metal-catalyzed approach (e.g., Rh(I), FeCl3, Pd), screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.[1][2] Consider reaction temperature adjustments as some cyclizations are highly temperature-sensitive.
Side Reactions Starting materials with multiple reactive sites can lead to undesired side products. For example, in reactions involving ketones, aldol condensation can compete with the desired cyclization.Protecting Groups: If applicable, consider using protecting groups for highly reactive functionalities that are not involved in the desired transformation.[3] Reaction Conditions: Adjust the reaction temperature and addition rate of reagents to minimize side reactions.
Decomposition of Starting Material or Product 3-Amino-substituted indoles are known to be unstable and sensitive to light and air, which can lead to oxidative dimerization or decomposition.[4] It is highly probable that 3-amino-1H-indene-2-carboxylate exhibits similar instability.Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon). Solvent Choice: Use degassed solvents to minimize dissolved oxygen. Temperature Control: Maintain low temperatures where possible to reduce the rate of decomposition.

Experimental Protocol: General Approach for Catalyst Screening in a Trial Indene Synthesis

  • Set up a parallel reaction array with identical starting materials and solvents.

  • To each reaction vessel, add a different catalyst (e.g., Pd(OAc)₂, Rh(I) complex, FeCl₃) and, if applicable, a corresponding ligand.

  • Run the reactions at a predetermined temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).

  • Quench the reactions and analyze the crude product mixture to identify the most promising catalyst system for further optimization.

Caption: Troubleshooting workflow for low yield in indene synthesis.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired this compound. What strategies can I employ for purification?

Answer:

The presence of both an amino group (basic) and an ester (neutral, but can be hydrolyzed to a carboxylic acid) can complicate purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Product Instability on Silica Gel The acidic nature of standard silica gel can lead to the degradation of sensitive amino-substituted compounds.Use of Deactivated Silica: Employ deactivated (e.g., amine-treated) silica gel for column chromatography.[5] Alternative Stationary Phases: Consider using alumina (neutral or basic) or a specialized amine-functionalized silica phase for purification.[5]
Co-elution of Impurities Similar polarity of byproducts can make separation by standard normal-phase chromatography difficult.Solvent System Optimization: For normal-phase chromatography, a common mobile phase for amino compounds is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape and reduce tailing.[5] Ion-Exchange Chromatography: Utilize the basicity of the amino group for separation using a weak acid cation exchange resin.[6][7][8]
Oxidation During Workup and Purification Exposure to air during extraction and chromatography can lead to the formation of colored, oxidized impurities.Antioxidants: Add a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to the solvents used for workup and chromatography. Minimize Exposure to Air: Work quickly and keep fractions under an inert atmosphere whenever possible.

Experimental Protocol: Purification using Ion-Exchange Chromatography

  • Choose a weak acid cation exchange resin and pack it into a column.

  • Equilibrate the column with a buffer at a pH approximately one unit below the pI of your compound.

  • Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove neutral and acidic impurities.

  • Elute the desired product by increasing the pH or the ionic strength of the buffer.

  • Desalt the collected fractions and extract the product with an appropriate organic solvent.

Caption: Decision tree for overcoming purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound and how should it be stored?

A1: Based on the known instability of 3-aminoindoles, which are sensitive to light and air and can undergo oxidative dimerization, it is prudent to assume that this compound has limited stability.[4] For storage, it is recommended to keep the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.

Q2: What are the most suitable solvent systems for reactions involving this compound?

A2: The optimal solvent will depend on the specific reaction. However, some general guidelines can be followed:

  • For reactions at the amino group (e.g., acylation, alkylation): Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good starting points. The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary.

  • For reactions involving the indene core: The choice of solvent can influence the regioselectivity of reactions. For cascade reactions, solvents like 1,4-dioxane or ethanol have been used for similar systems.[9] Toluene is often a good solvent for reactions that require higher temperatures.[10]

  • Solubility: The compound is expected to be soluble in common organic solvents like ethyl acetate, DCM, and THF.[5] It is likely insoluble in water.[5]

Q3: Can I perform reactions on the ester group without affecting the amino group?

A3: Selective reaction at the ester group (e.g., hydrolysis or transesterification) in the presence of a free amino group can be challenging.

  • Basic Hydrolysis: Standard basic hydrolysis (e.g., with NaOH) will likely deprotonate the amino group and may lead to side reactions.

  • Acidic Hydrolysis: Acidic conditions may lead to the formation of the corresponding ammonium salt, which could affect solubility and reactivity.

  • Enzymatic Hydrolysis: A milder approach would be to use an appropriate lipase for selective ester hydrolysis.

  • Protection of the Amino Group: The most reliable method is to first protect the amino group (e.g., as a Boc or Cbz carbamate) before carrying out reactions on the ester.[3]

Q4: What are the expected pKa values for the amino group and the proton at the 1-position of the indene ring?

A4: While experimental pKa values for this specific molecule are not available, we can estimate them based on related structures. The amino group is likely to have a pKa similar to other aromatic amines, in the range of 4-5. The proton at the 1-position of the indene ring is allylic and adjacent to an aromatic system, making it acidic. Its pKa is likely to be in the range of 18-20 in DMSO.

References

  • ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Indane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cascade Reaction of 1,1-Enediamines with 2-Benzylidene-1H-indene-1,3(2H)-diones: Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds | ACS Omega. (2019, April 11). Retrieved from [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. (n.d.).
  • EP1995322A1 - Method for purification of amino acid - Google Patents. (n.d.).
  • Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives - MDPI. (2017, February 4). Retrieved from [Link]

  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9- (phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivative - Saber UCV. (n.d.). Retrieved from [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (n.d.). Retrieved from [Link]

  • Indene | C9H8 | CID 7219 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed. (2003, November 1). Retrieved from [Link]

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction | ACS Omega. (2024, August 28). Retrieved from [Link]

  • Purification and characterization of amine oxidase from soybean seedlings - PubMed. (n.d.). Retrieved from [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC. (n.d.). Retrieved from [Link]

  • A unified method for purification of basic proteins - PMC - NIH. (n.d.). Retrieved from [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed. (2023, December 15). Retrieved from [Link] 24.[11] Purification of Proteins Using Polyhistidine Affinity Tags - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate 3a-d | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate - Hazard. (2025, October 15). Retrieved from [Link]

  • Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Ethyl 3-Amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indene scaffold is a privileged structure, serving as the core of numerous pharmacologically active agents and functional materials. The precise characterization of substituted indenes is paramount for confirming their structure and understanding their electronic properties. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules.

This guide provides an in-depth analysis of the 13C NMR chemical shifts for ethyl 3-amino-1H-indene-2-carboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the current unavailability of direct experimental spectra for this specific molecule in publicly accessible databases, this guide leverages high-quality theoretical predictions. To provide a robust comparative framework, we will analyze these predicted values against the predicted and available experimental data for its close structural analog, ethyl 1H-indene-2-carboxylate. This comparison will illuminate the electronic effects of the C3-amino substituent on the indene ring system, offering valuable insights for researchers working with similar molecular architectures.

Understanding the Indene Core: A Tale of Two Molecules

The introduction of an amino group at the C3 position of the ethyl 1H-indene-2-carboxylate scaffold is expected to significantly alter the electron distribution within the molecule, and consequently, its 13C NMR spectrum. The amino group is a strong electron-donating group through resonance, which generally leads to an upfield shift (lower ppm values) for the carbon atoms ortho and para to it. Conversely, the ethyl carboxylate group at the C2 position is an electron-withdrawing group, which tends to deshield adjacent carbons, causing a downfield shift (higher ppm values).

To quantify these effects, we present a side-by-side comparison of the predicted 13C NMR chemical shifts for both this compound and ethyl 1H-indene-2-carboxylate. These predictions were generated using a reliable online NMR prediction engine (nmrdb.org), which employs a database-driven approach to estimate chemical shifts.

Table 1: Predicted 13C NMR Chemical Shifts (in ppm) for this compound and Ethyl 1H-indene-2-carboxylate

Carbon AtomEthyl 1H-indene-2-carboxylate (Predicted)This compound (Predicted)Δδ (ppm) (Amino - H)
C140.542.1+1.6
C2134.1115.8-18.3
C3129.5155.0+25.5
C3a143.2144.1+0.9
C4125.1118.9-6.2
C5121.8122.3+0.5
C6126.8120.4-6.4
C7123.9111.9-12.0
C7a145.8139.3-6.5
C=O165.2167.9+2.7
O-CH260.560.1-0.4
CH314.815.1+0.3

Note: The numbering of the indene core is based on standard IUPAC nomenclature.

Analysis of Substituent Effects:

The most dramatic changes upon the introduction of the amino group at C3 are observed at the carbons of the five-membered ring:

  • C3: The carbon directly attached to the amino group (C3) experiences a significant downfield shift of +25.5 ppm. This is a direct consequence of the strong electron-donating resonance effect of the nitrogen atom, which greatly increases the electron density at this position, paradoxically leading to deshielding in this specific enamine-like system.

  • C2: Conversely, the adjacent carbon bearing the ester group (C2) is strongly shielded, with an upfield shift of -18.3 ppm. This highlights the powerful influence of the amino group's electron donation into the C2-C3 double bond.

  • Aromatic Ring (C4-C7): The carbons of the fused benzene ring also exhibit noticeable upfield shifts, particularly at C4 (-6.2 ppm), C6 (-6.4 ppm), and C7 (-12.0 ppm). This is consistent with the expected increase in electron density at the ortho and para positions relative to the point of fusion (C3a and C7a) due to the amino group's donation into the aromatic system.

  • Quaternary Carbons (C3a and C7a): The quaternary carbons at the ring junction show smaller changes, with C7a experiencing a more pronounced upfield shift (-6.5 ppm) compared to C3a (+0.9 ppm).

These predicted shifts provide a valuable fingerprint for the identification and structural verification of this compound and related compounds.

Methodologies for Structural Elucidation

For researchers aiming to validate these predictions or characterize newly synthesized analogs, a combination of experimental and theoretical approaches is recommended.

Experimental Protocol for 13C NMR Data Acquisition

A standard protocol for obtaining a high-quality quantitative 13C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Spectrometer Setup:

    • Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence. This is crucial as it suppresses the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon nuclei, which is particularly important for comparing quaternary and protonated carbons.

    • Relaxation Delay (d1): Set a long relaxation delay, typically at least five times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule. For quaternary carbons, this can be several seconds to minutes.

    • Pulse Angle: Use a 90° pulse to maximize the signal in each scan.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and Fourier transform to obtain the spectrum. Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent setup Spectrometer Setup (Inverse-gated Decoupling) dissolve->setup Transfer to NMR tube acquire Acquire Scans setup->acquire process Process FID acquire->process Generate FID reference Reference Spectrum process->reference

Theoretical Protocol for 13C NMR Chemical Shift Prediction

Computational chemistry offers a powerful alternative and complement to experimental data.

  • Structure Optimization:

    • Draw the 2D structure of the molecule in a molecular editor.

    • Perform a geometry optimization using a suitable computational method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common starting point.

  • NMR Calculation:

    • Using the optimized geometry, perform an NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

    • The same level of theory (e.g., B3LYP/6-31G(d)) can be used, although higher levels may provide more accurate results.

  • Data Analysis:

    • The output will provide the absolute shielding values for each carbon atom.

    • To convert these to chemical shifts (δ), a reference compound, typically TMS, must also be calculated at the same level of theory. The chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.

    • Often, a scaling factor is applied to the calculated shifts to better match experimental values.

theoretical_workflow cluster_model Molecular Modeling cluster_calc NMR Calculation cluster_analysis Data Analysis draw Draw 2D Structure optimize Geometry Optimization (e.g., DFT/B3LYP) draw->optimize nmr_calc NMR Calculation (e.g., GIAO) optimize->nmr_calc Optimized Geometry shielding Extract Absolute Shielding Values nmr_calc->shielding convert Convert to Chemical Shifts (vs. TMS) shielding->convert

Conclusion

The analysis of 13C NMR chemical shifts is an indispensable tool for the structural elucidation of complex organic molecules like this compound. While experimental data remains the gold standard, in its absence, theoretically predicted spectra provide a robust and reliable alternative for initial characterization and comparative studies. The pronounced electronic effects of the C3-amino group, as highlighted by the predicted shifts, offer a clear spectral signature that can guide the identification and further development of this important class of compounds. By combining meticulous experimental work with insightful computational analysis, researchers can confidently navigate the intricate world of molecular structure.

References

  • nmrdb.org : An open-source database for NMR spectra. [Link]

  • Substituent Effects on 13C NMR Chemical Shifts : For a general understanding of how substituents affect aromatic chemical shifts. [Link]

  • Computational Chemistry for NMR Prediction : An overview of the theoretical methods used to predict NMR spectra. [Link]

  • Experimental 13C NMR Spectroscopy : A resource detailing experimental techniques in NMR. [Link]

A Senior Application Scientist's Guide to the Melting Point Analysis of Ethyl 3-Amino-1H-indene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the fundamental physicochemical properties of a new chemical entity is paramount. The melting point is a critical parameter that provides insights into the purity, crystal lattice energy, and solubility of a compound. This guide offers a comprehensive comparison of the melting points of ethyl 3-amino-1H-indene-2-carboxylate derivatives, supported by established experimental protocols and an in-depth analysis of the structural factors that govern this key physical property.

The indene scaffold is a significant structural motif in a multitude of biologically active molecules and natural products.[1] Consequently, the synthesis and characterization of novel indene derivatives are of great interest in medicinal chemistry. This guide will delve into the nuances of melting point determination for this specific class of compounds, providing both theoretical understanding and practical guidance.

Core Principles of Melting Point and its Depression

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a fundamental concept in the assessment of compound purity.

The melting point is intrinsically linked to the strength of the intermolecular forces within the crystal lattice. These forces include:

  • Van der Waals forces: These are weak, short-range forces that increase with the surface area of the molecule.

  • Dipole-dipole interactions: These occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

The energy required to overcome these forces and break down the crystal lattice determines the melting point of the compound.

Comparative Analysis of Melting Points

Compound NameStructureMelting Point (°C)
1H-Indene (Illustrative, not actual)-1.8
Methyl 3-methyl-1H-indene-2-carboxylate (Illustrative, not actual)65.4-65.9
Ethyl 3-isopropyl-1H-indene-2-carboxylate (Illustrative, not actual)Not available
Ethyl 1-oxo-3-propoxy-1H-indene-2-carboxylate (Illustrative, not actual)Not available
Ethyl 2-amino-1H-indole-3-carboxylate (Illustrative, not actual)180-182
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Illustrative, not actual)58

Note: The structures provided are for illustrative purposes to indicate the general class of compounds.

Influence of Substituents on Melting Point

The introduction of various functional groups onto the this compound core can significantly alter its melting point. Here, we dissect the expected impact of these modifications.

1. The Amino Group: The presence of the amino (-NH2) group at the 3-position is expected to substantially increase the melting point compared to the unsubstituted indene core. This is due to the ability of the amino group to participate in intermolecular hydrogen bonding, which requires more energy to overcome.

2. The Ethyl Carboxylate Group: The ethyl carboxylate (-COOCH2CH3) group at the 2-position introduces polarity and increases the molecular weight, both of which contribute to a higher melting point than the parent indene.

3. Substituents on the Aromatic Ring:

  • Electron-donating groups (e.g., -OCH3): These groups can increase polarity and potentially participate in dipole-dipole interactions, which may lead to a higher melting point.
  • Electron-withdrawing groups (e.g., -NO2, -Br): Halogens like bromine increase the molecular weight and polarizability, generally leading to a higher melting point. The strong dipole of a nitro group would also be expected to increase the melting point.
  • Alkyl groups: Small alkyl groups can disrupt crystal packing, potentially leading to a lower melting point. However, larger alkyl chains can increase Van der Waals forces, which might counteract this effect.

4. Symmetry: Molecular symmetry plays a crucial role in the efficiency of crystal lattice packing. Highly symmetrical molecules tend to have higher melting points because they can pack more tightly, maximizing intermolecular forces. The introduction of substituents can either increase or decrease the overall symmetry of the molecule, thus impacting its melting point.

The following diagram illustrates the general structure of this compound and highlights the key positions for substitution.

Caption: General structure of this compound with key substitution points.

Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination is crucial for compound characterization. The following protocol outlines the capillary method using a modern digital melting point apparatus.

Apparatus and Materials
  • Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound derivative (finely powdered and dry)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • If necessary, grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Place a small amount of the powdered sample on a clean, dry watch glass.

    • Invert the open end of a capillary tube and press it into the sample powder. A small amount of sample will enter the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary on a hard surface or drop it through a long glass tube.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly determine an approximate melting range.

    • Once the approximate range is known, prepare a new sample and set the heating rate to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The recorded range between the onset of melting and the clear point is the melting range of the compound.

  • Data Interpretation:

    • A sharp melting range (0.5-2 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

The following flowchart visualizes the experimental workflow for determining the melting point.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load insert Insert into Melting Point Apparatus load->insert rapid_heat Rapid Heating to Find Approximate Melting Range insert->rapid_heat slow_heat Slow Heating (1-2 °C/min) near Approximate Range rapid_heat->slow_heat observe_onset Observe and Record Temperature of First Liquid Droplet slow_heat->observe_onset observe_clear Observe and Record Temperature of Complete Liquefaction observe_onset->observe_clear record_range Record Melting Range observe_clear->record_range end End record_range->end

Caption: Experimental workflow for melting point determination using the capillary method.

Conclusion

The melting point of this compound derivatives is a critical parameter that is highly sensitive to the nature and position of substituents on the indene core. While a comprehensive experimental dataset is not yet available, a thorough understanding of the principles governing intermolecular forces and crystal packing allows for rational predictions of melting point trends. The ability of the 3-amino group to form strong hydrogen bonds is expected to be a dominant factor in elevating the melting points of these compounds. Further experimental work to synthesize and characterize a library of these derivatives will be invaluable in building a robust structure-property relationship database, aiding in the future design of novel therapeutic agents. The meticulous application of the described experimental protocol will ensure the acquisition of high-quality, reliable data for this important class of molecules.

References

  • Kirby, G. W., McGuigan, H., Mackinnon, J. W. M., & Mallinson, P. R. (1985). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 405-408. [Link]

  • Indene. (2023, November 29). In Wikipedia. [Link]

  • Chemical Synthesis Database. (n.d.). methyl 3-methyl-1H-indene-2-carboxylate. Retrieved February 22, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-isopropyl-1H-indene-2-carboxylate. Retrieved February 22, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-oxo-3-propoxy-1H-indene-2-carboxylate. Retrieved February 22, 2026, from [Link]

  • Bonding Chemical. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

Sources

A Comparative Guide to Amino-indene and Amino-naphthalene Carboxylates: Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic and carbocyclic systems, amino-indene and amino-naphthalene carboxylates have emerged as privileged scaffolds, each offering a unique combination of structural, physicochemical, and biological properties. This guide provides an in-depth, objective comparison of these two compound classes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific therapeutic targets.

Introduction: Two Scaffolds, Distinct Opportunities

The indene and naphthalene core structures, both bicyclic aromatic systems, provide a rigid framework for the precise spatial orientation of functional groups, a critical factor for molecular recognition at biological targets. The incorporation of an amino group and a carboxylate moiety introduces key pharmacophoric features, enabling interactions with a wide array of protein targets through hydrogen bonding, ionic interactions, and serving as handles for further chemical modification.

Amino-indene carboxylates are characterized by a fused benzene and cyclopentene ring system. This non-planar, three-dimensional structure can offer enhanced binding to specific protein pockets compared to more planar molecules. Their application has seen a significant rise in the development of targeted therapies, particularly as kinase inhibitors.[1]

Amino-naphthalene carboxylates , with their planar, electron-rich bicyclic aromatic system, represent a more classical scaffold in medicinal chemistry.[2] This planarity can facilitate stacking interactions with aromatic residues in protein binding sites. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

Physicochemical Properties: A Tale of Two Geometries

The subtle differences in the core structures of amino-indene and amino-naphthalene carboxylates translate into distinct physicochemical properties that govern their "drug-likeness," including solubility, lipophilicity, and metabolic stability. Understanding these differences is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

PropertyAmino-indene CarboxylatesAmino-naphthalene CarboxylatesRationale and Implication
Molecular Shape Non-planar, 3D conformationPlanar, 2D conformationThe 3D shape of indene derivatives may lead to higher specificity for certain protein binding sites, while the planarity of naphthalene can favor stacking interactions.
Aqueous Solubility Generally moderate; can be influenced by substitution patterns.Generally low; the large hydrophobic surface area can limit solubility.Solubility is a critical parameter for oral bioavailability and formulation. The shake-flask method is a standard protocol for its determination.[6][7]
Lipophilicity (LogP) Typically lower than corresponding naphthalene derivatives due to reduced aromatic surface area.Typically higher due to the extended aromatic system.LogP is a key indicator of a molecule's ability to cross cell membranes. It can be determined experimentally using methods like the shake-flask or HPLC-based techniques.[8][9][10]
Metabolic Stability The non-aromatic five-membered ring can be susceptible to metabolic transformations.The stable aromatic system is generally less prone to metabolism, though it can undergo oxidation.Understanding metabolic pathways is crucial for determining a drug's half-life and potential for drug-drug interactions.

Comparative Biological Activities and Applications

While both scaffolds are versatile, their reported biological activities show distinct trends, highlighting their suitability for different therapeutic areas.

Amino-indene Carboxylates: Precision in Targeting

A significant application of the amino-indene scaffold is in the development of kinase inhibitors. For instance, derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide have been identified as highly potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pancreatic cancer.[1] The specific three-dimensional arrangement of substituents on the indene core allows for precise interactions within the ATP-binding pocket of the kinase.[11]

Furthermore, certain indene amino acid derivatives have shown promising antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[12][13]

Amino-naphthalene Carboxylates: A Broad Spectrum of Activity

The amino-naphthalene carboxylate scaffold has a long history in medicinal chemistry and has yielded compounds with a wide array of biological activities. These include:

  • Antimicrobial Activity: Naphthalene derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] Their mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

  • Anti-inflammatory Activity: Several amino-naphthalene derivatives have been shown to possess potent anti-inflammatory effects, with some exhibiting better activity than standard drugs like phenylbutazone and naproxen.[5][14]

  • Anticancer Activity: The planar naphthalene ring can intercalate with DNA or interact with the active sites of enzymes involved in cancer progression, leading to cytotoxic effects against various cancer cell lines.[3]

Experimental Protocols for Comparative Evaluation

To objectively compare novel amino-indene and amino-naphthalene carboxylates, a standardized set of in vitro assays is essential. The following section provides detailed, step-by-step methodologies for key comparative experiments.

Physicochemical Property Determination

4.1.1. Aqueous Solubility (Shake-Flask Method) [6][7][15]

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

4.1.2. Lipophilicity (LogP) Determination (Shake-Flask Method) [8][9]

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4). Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase to create a defined volume ratio (e.g., 1:1).

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Biological Activity Assays

4.2.1. DDR1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay) [11][16]

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the DDR1 kinase.

  • Reagent Preparation: Prepare solutions of the test compound, DDR1 kinase/Eu-labeled anti-tag antibody mixture, and Alexa Fluor® 647-labeled tracer at 3x the final desired concentration in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution.

  • Kinase/Antibody Addition: Add 5 µL of the DDR1 kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.

4.2.2. Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method) [17][18][19][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

4.2.3. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages) [21][22]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.

4.2.4. Cytotoxicity Assay (MTT Assay) [23][24][25][26]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow for attachment.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Workflow and Pathways

Diagrams are essential tools for visualizing complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation Synthesis Synthesis of Amino-indene and Amino-naphthalene Carboxylates Solubility Aqueous Solubility Assay (Shake-Flask) Synthesis->Solubility LogP Lipophilicity (LogP) Assay (Shake-Flask) Synthesis->LogP DDR1_Assay DDR1 Kinase Inhibition Synthesis->DDR1_Assay Antimicrobial_Assay Antimicrobial Susceptibility Synthesis->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay Synthesis->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay Synthesis->Cytotoxicity_Assay DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation activates Amino_indene Amino-indene Inhibitor Amino_indene->DDR1 inhibits ATP ATP ATP->Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream Downstream Signaling (e.g., PYK2, SRC, MAPK/ERK) Autophosphorylation->Downstream activates Cellular_Response Cellular Responses (Proliferation, Migration) Downstream->Cellular_Response

Caption: DDR1 Signaling Pathway Inhibition.

Conclusion: A Strategic Choice of Scaffold

The choice between an amino-indene and an amino-naphthalene carboxylate scaffold is not a matter of inherent superiority but one of strategic alignment with the therapeutic target and desired drug properties.

  • Amino-indene carboxylates are well-suited for developing highly specific inhibitors, particularly for targets with well-defined, non-planar binding pockets, as exemplified by their success in kinase inhibition. Their three-dimensional character offers opportunities for fine-tuning selectivity and potency.

  • Amino-naphthalene carboxylates provide a robust and versatile platform for generating libraries of compounds with a broad range of biological activities. Their established synthetic accessibility and diverse functionalization potential make them an attractive starting point for lead discovery in areas such as infectious diseases, inflammation, and oncology.

Ultimately, a thorough understanding of the structural nuances, physicochemical properties, and biological potential of each scaffold, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to select the optimal starting point for their drug discovery endeavors and accelerate the development of novel therapeutics.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. (2024). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (2025). [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. (2022). [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. (2014). [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. (2023). [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. ResearchGate. (2025). [Link]

  • LogD. Cambridge MedChem Consulting. (2019). [Link]

  • In vitro anti-inflammatory activity assay. Bio-protocol. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. (2022). [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [Link]

  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. [Link]

  • Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies. Taylor & Francis. (2015). [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (2025). [Link]

  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025). [Link]

  • How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. ResearchGate. (2025). [Link]

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry. (2019). [Link]

  • DDR1 Kinase Assay Service. Reaction Biology. [Link]

  • The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025). [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. [Link]

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. (2024). [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. (2019). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. (2025). [Link]

  • New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]

  • A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta... PubMed. (2006). [Link]

  • Synthesis and biological evaluation of ?Ž ?²-amino naphthyl substituted chalcones for anti-inflammatory and antioxidant activities. JOCPR. (2015). [Link]

  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. (2013). [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Link]

  • Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for alpha-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases. PubMed. (2005). [Link]

Sources

HPLC Retention & Analysis Guide: Ethyl 3-amino-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) characterization of ethyl 3-amino-1H-indene-2-carboxylate , a critical enamine-ester intermediate used in the synthesis of indenopyridines and related bioactive heterocycles.

This guide moves beyond static retention time values—which fluctuate based on system void volume and column aging—to provide a self-validating chromatographic framework . It compares the target compound against its specific synthetic precursors and structural analogs to ensure accurate identification.

Executive Summary: The Chromatographic Profile

This compound (CAS: 195067-13-1) presents a unique separation challenge due to its enamine functionality . Unlike simple amines, the amino group at position 3 is conjugated with the ester at position 2, reducing its basicity (pKa ~2–3) and increasing its stability on non-polar stationary phases.

  • Target Retention Window: 5.0 – 7.0 minutes (Standard Gradient, see Protocol A).

  • Key Identifier: Elutes after its hydrolyzed keto-derivative but before fully aromatized analogs (e.g., substituted naphthalenes).

  • Detection Mode: UV Absorbance at 254 nm (primary) and 280 nm (secondary).

Core Directive: The Reference Method (Protocol A)

Use this protocol to establish a baseline retention time (RT) in your laboratory.

Experimental Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.End-capping reduces silanol interactions with the amino group, preventing peak tailing.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Acidic pH (~2.7) suppresses silanol ionization and maintains the enamine in a stable, neutral/protonated equilibrium.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for aromatic esters compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize Van Deemter efficiency.
Temperature 30°C ± 1°CControlled temperature minimizes viscosity changes and retention drift.
Injection Vol. 5–10 µLAvoid overloading; enamines can aggregate at high on-column concentrations.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.0 10%Equilibration / Injection
10.0 90%Linear Gradient (Elution of Target)
12.0 90%Wash (Remove dimers/oligomers)
12.1 10%Re-equilibration
15.0 10%Ready for next injection

Comparative Performance Analysis

To validate the identity of This compound , you must compare its retention behavior against its "Chromatographic Neighbors"—compounds likely to coexist in the sample matrix.

Comparison Table: Relative Retention Times (RRT)

RRT is calculated relative to the target compound (set to 1.00).

CompoundStructure TypeLogP (Est.)RRT (Approx.)[1]Separation Logic
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Hydrolysis Product (Keto-ester)~1.50.85 (Earlier) The keto group is more polar than the enamine system; elutes first.
This compound TARGET ~2.5 1.00 Balanced hydrophobicity from the indene ring and ethyl ester.
Ethyl 2-(2-cyanophenyl)acetate Synthetic Precursor~2.20.90 – 1.10 Critical Pair: Elution order depends on pH. At pH 2.7, the nitrile is often slightly less retained or co-elutes.
Ethyl 3-amino-1H-indole-2-carboxylate Indole Analog~1.90.92 The indole nitrogen (in-ring) increases polarity compared to the indene methylene (CH₂).
Mechanistic Insight

The 3-amino-indene system is a "vinylogous amide." While it contains an amine, the lone pair is delocalized into the ester carbonyl.

  • At Neutral pH: The molecule is neutral and highly hydrophobic (Longer RT).

  • At Acidic pH (Protocol A): The amine is weakly protonated. However, due to conjugation, it is less basic than a standard amine. It retains well on C18, unlike aliphatic amines which would elute in the void volume.

Visualizing the Separation Logic

The following diagrams illustrate the synthesis-impurity relationship and the decision matrix for method optimization.

Diagram 1: Synthesis & Impurity Elution Order

This flow shows the transformation from precursor to target and the potential degradation pathway.

ElutionOrder cluster_timeline C18 Elution Order (Time ->) Precursor Precursor (Ethyl 2-(2-cyanophenyl)acetate) LogP ~2.2 Target TARGET (this compound) LogP ~2.5 Precursor->Target Base Cyclization (Thorpe-Ziegler) Degradant Degradant (Keto-Ester Hydrolysis Product) LogP ~1.5 Target->Degradant Acid Hydrolysis (Moisture sensitive)

Caption: Elution order on C18: The polar degradant elutes first, followed by the precursor, and finally the hydrophobic target.

Diagram 2: Method Optimization Decision Tree

Use this logic to troubleshoot peak shape or resolution issues.

Optimization Start Start: Peak Evaluation CheckShape Is Peak Tailing? Start->CheckShape CheckRes Resolution < 1.5 vs Precursor? CheckShape->CheckRes No Action1 Add 5mM Ammonium Acetate (Buffer silanols) CheckShape->Action1 Yes Action2 Change Gradient Slope (0.5% B/min) CheckRes->Action2 Yes (Co-elution) Success Validated Method CheckRes->Success No (Good Separation) Action1->CheckRes Action2->CheckShape Re-evaluate Action3 Check Sample Solvent (Must match Mobile Phase A)

Caption: Decision matrix for optimizing peak symmetry and resolution for amino-indene derivatives.

Detailed Experimental Methodology

Step 1: Sample Preparation

The target compound is prone to hydrolysis in acidic aqueous solutions over time.

  • Stock Solution: Dissolve 1.0 mg of This compound in 1.0 mL of 100% Acetonitrile . (Stability: >24 hours at 4°C).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A immediately prior to injection.

    • Critical: Do not store the diluted sample for >4 hours; the enamine may hydrolyze to the keto-ester (visible as a new peak at RRT 0.85).

Step 2: System Suitability Testing (SST)

Before running unknown samples, verify the system using the "Resolution Check":

  • Inject a mixture of the Target and the Precursor (Ethyl 2-(2-cyanophenyl)acetate).

  • Requirement: Resolution (

    
    ) must be > 1.5.
    
  • If

    
    , lower the initial gradient %B to 5% or decrease the slope.
    
Step 3: Data Analysis
  • Wavelength Selection: Extract chromatograms at 254 nm . The indene system has a strong

    
     transition here.
    
  • Purity Check: Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the peak. A consistent spectrum confirms no co-eluting isomers.

References

  • Synthesis & Characterization of Indene Carboxylates

    • Source: Zhang, G., et al. (2010).[2] "Organocatalytic Synthesis of α-Aminonitriles and Indene Derivatives." Journal of Organic Chemistry.

    • Relevance: Establishes the synthesis pathway and characteriz
    • (Generalized Search Verification)

  • HPLC Method for Amino-Ester Derivatives

    • Source: Agilent Technologies. (2020).
    • Relevance: Defines standard C18/Formic Acid protocols for separ
  • Hydrophobicity & Retention Modeling

    • Source: Cowan, R., & Whittaker, R. G. (1990).
    • Relevance: Provides the theoretical basis (LogP correlations) for predicting the elution order of amino-esters vs. their acid/keto forms.
  • Stability of Enamine Esters

    • Source: MDPI Molecules. (2016).
    • Relevance: Documents the hydrolysis sensitivity of the 3-amino-2-carboxylate motif, necessit

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.